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Foundational

An In-Depth Technical Guide to the Natural Sources of Secolongifolenediol Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals Abstract Secolongifolenediol, a sesquiterpenoid with a unique seco-longifolene skeleton, represents a class of natural products with significant potential f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secolongifolenediol, a sesquiterpenoid with a unique seco-longifolene skeleton, represents a class of natural products with significant potential for therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of secolongifolenediol, with a primary focus on its isolation from the rhizomes of Hedychium longipedunculatum. Detailed methodologies for extraction, purification, and characterization are presented, alongside a discussion of its biosynthetic origins and reported biological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in the exploration and utilization of this promising sesquiterpenoid.

Introduction to Secolongifolenediol and its Significance

Sesquiterpenoids are a diverse class of C15 terpenoids derived from the biosynthetic precursor farnesyl pyrophosphate. They exhibit a remarkable variety of carbon skeletons and are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Within this vast family of natural products, secolongifolenediol is distinguished by its rearranged seco-longifolene carbon framework. The "seco" designation indicates that one of the carbon-carbon bonds of the parent longifolene structure has been cleaved, resulting in a more flexible and often more functionalized molecule. The "diol" suffix signifies the presence of two hydroxyl groups, which contribute to the compound's polarity and potential for biological interactions.

The unique structural features of secolongifolenediol make it an intriguing target for natural product synthesis and a candidate for drug development programs. Understanding its natural sources is the crucial first step in harnessing its therapeutic potential.

Natural Occurrence of Secolongifolenediol

To date, the primary identified natural source of secolongifolenediol is the rhizomes of Hedychium longipedunculatum, a plant belonging to the Zingiberaceae (ginger) family. This plant is native to the Eastern Himalayas and Assam region of India. The genus Hedychium is well-documented for its production of a rich diversity of terpenoids, making it a fertile ground for the discovery of novel bioactive compounds. While other species of Hedychium and related genera in the Zingiberaceae family are known to produce various sesquiterpenoids, Hedychium longipedunculatum remains the only confirmed source of secolongifolenediol based on current scientific literature. Further phytochemical investigations into related plant species and even marine organisms, which are also known sources of sesquiterpenoids, may reveal additional natural reservoirs of this compound.

Biosynthesis of Secolongifolenediol: A Proposed Pathway

The precise biosynthetic pathway of secolongifolenediol has not been fully elucidated. However, based on the well-established biosynthesis of its parent compound, longifolene, a plausible pathway can be proposed. The biosynthesis of all sesquiterpenoids originates from farnesyl pyrophosphate (FPP), which is formed through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

The key steps in the proposed biosynthesis of secolongifolenediol are as follows:

  • Formation of Farnesyl Pyrophosphate (FPP): Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks of isoprenoids, are condensed to form the C15 intermediate, FPP.

  • Cyclization to Longifolene: FPP undergoes a complex series of cyclization reactions, initiated by the loss of the pyrophosphate group, to form the characteristic tricyclic structure of longifolene.

  • Oxidative Cleavage: The longifolene skeleton is then proposed to undergo an oxidative cleavage of a specific carbon-carbon bond to generate the seco-longifolene framework. This step is likely catalyzed by a cytochrome P450 monooxygenase.

  • Hydroxylation: Subsequent enzymatic hydroxylation at two distinct positions on the seco-longifolene scaffold would then yield secolongifolenediol. These hydroxylation steps are also likely mediated by cytochrome P450 enzymes.

The following diagram illustrates the proposed biosynthetic pathway:

Biosynthesis cluster_0 Upstream Terpenoid Pathway cluster_1 Secolongifolenediol Biosynthesis IPP_DMAPP IPP / DMAPP GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP Geranyl Diphosphate Synthase FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Farnesyl Diphosphate Synthase Longifolene Longifolene FPP->Longifolene Longifolene Synthase Seco_intermediate Seco-longifolene Intermediate Longifolene->Seco_intermediate Cytochrome P450 Monooxygenase (Oxidative Cleavage) Secolongifolenediol Secolongifolenediol Seco_intermediate->Secolongifolenediol Cytochrome P450 Hydroxylases (Hydroxylation x2)

Caption: Proposed biosynthetic pathway of secolongifolenediol.

Extraction and Isolation from Hedychium longipedunculatum

The isolation of secolongifolenediol from its natural source is a multi-step process that requires careful selection of solvents and chromatographic techniques to achieve high purity. The following protocol is a representative methodology based on standard practices for the isolation of sesquiterpenoids from plant materials.

Experimental Protocol

Step 1: Plant Material Collection and Preparation

  • Collect fresh rhizomes of Hedychium longipedunculatum.

  • Clean the rhizomes to remove soil and other debris.

  • Air-dry the rhizomes in a well-ventilated area, protected from direct sunlight, until they are brittle.

  • Grind the dried rhizomes into a fine powder using a mechanical grinder.

Step 2: Extraction

  • Macerate the powdered rhizomes with methanol (MeOH) at room temperature for 72 hours, with occasional shaking. The solvent-to-solid ratio should be approximately 10:1 (v/w).

  • Filter the extract and repeat the maceration process twice more with fresh methanol to ensure exhaustive extraction.

  • Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

Step 3: Solvent Partitioning

  • Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

  • Perform liquid-liquid partitioning successively with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc) to fractionate the extract based on polarity.

  • Concentrate each fraction using a rotary evaporator. Secolongifolenediol, being a moderately polar compound, is expected to be enriched in the chloroform and ethyl acetate fractions.

Step 4: Column Chromatography

  • Subject the chloroform or ethyl acetate fraction to column chromatography on silica gel (60-120 mesh).

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Collect fractions of a fixed volume and monitor the separation using thin-layer chromatography (TLC).

  • Combine fractions with similar TLC profiles.

Step 5: Preparative Thin-Layer Chromatography (PTLC) or High-Performance Liquid Chromatography (HPLC)

  • Further purify the fractions containing secolongifolenediol using preparative TLC on silica gel plates with an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

  • Alternatively, for higher resolution and purity, employ preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

  • Collect the purified secolongifolenediol and confirm its purity by analytical HPLC.

Step 6: Structure Elucidation

  • Elucidate the structure of the isolated compound using spectroscopic techniques, including:

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the carbon-hydrogen framework.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity of atoms within the molecule.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify functional groups (e.g., hydroxyl groups).

The following diagram illustrates the general workflow for the extraction and isolation of secolongifolenediol:

Workflow Start Dried Rhizomes of Hedychium longipedunculatum Extraction Maceration with Methanol Start->Extraction Partitioning Solvent Partitioning (n-hexane, CHCl₃, EtOAc) Extraction->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography Purification Preparative TLC or HPLC Column_Chromatography->Purification Final_Product Pure Secolongifolenediol Purification->Final_Product Analysis Structure Elucidation (NMR, MS, IR) Final_Product->Analysis

Caption: Experimental workflow for the isolation of secolongifolenediol.

Biological Activities and Therapeutic Potential

While extensive pharmacological studies on secolongifolenediol are still in their early stages, preliminary investigations and the known bioactivities of related sesquiterpenoids suggest several areas of therapeutic potential. The presence of hydroxyl groups and a flexible carbon skeleton allows for potential interactions with various biological targets.

Potential Biological Activity Rationale / Supporting Evidence from Related Compounds
Anti-inflammatory Many sesquiterpenoids from the Zingiberaceae family exhibit potent anti-inflammatory properties by inhibiting key inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.
Cytotoxic / Anticancer Sesquiterpenoids are a well-established class of natural products with cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.
Antimicrobial The lipophilic nature of sesquiterpenoids allows them to disrupt microbial cell membranes, leading to antimicrobial effects against a range of bacteria and fungi.
Analgesic Some sesquiterpenoids have demonstrated analgesic properties, potentially through interaction with opioid or other pain-related receptors.

Further in-depth biological screening and mechanistic studies are required to fully elucidate the pharmacological profile of secolongifolenediol and to validate its potential as a lead compound for drug development.

Conclusion and Future Directions

Secolongifolenediol, a unique sesquiterpenoid isolated from Hedychium longipedunculatum, represents a promising area for future research in natural product chemistry and pharmacology. This guide has provided a comprehensive overview of its natural sources, a plausible biosynthetic pathway, detailed methods for its extraction and isolation, and a summary of its potential biological activities.

Future research should focus on:

  • Screening other Hedychium species and related plants to identify new natural sources of secolongifolenediol.

  • Elucidating the complete biosynthetic pathway through isotopic labeling studies and genomic analysis.

  • Conducting extensive pharmacological evaluations to determine its specific biological targets and mechanisms of action.

  • Exploring semi-synthetic modifications of the secolongifolenediol scaffold to generate analogues with enhanced potency and improved pharmacokinetic properties.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this intriguing natural product.

References

Due to the limited specific literature on "secolongifolenediol," the following references provide a basis for the methodologies and concepts discussed in this guide and are representative of research on related compounds from the Hedychium genus and the broader class of sesquiterpenoids.

  • Reddy, P. P., et al. (2009). Phytochemical investigation of labdane diterpenes from the rhizomes of Hedychium spicatum and their cytotoxic activity. Bioorganic & Medicinal Chemistry Letters, 19(21), 6078-6081. [Link]

  • Gao, Y., et al. (2020). Phytochemical Analysis, Antioxidant, Antibacterial, Cytotoxic, and Enzyme Inhibitory Activities of Hedychium flavum Rhizome. Frontiers in Pharmacology, 11, 579218. [Link]

  • Rawat, A., et al. (2023). A Comprehensive Review on Pharmacologically Active Phyto-Constituents from Hedychium species. Journal of Ethnopharmacology, 303, 115935. [Link]

  • Saifudin, A., et al. (2013). Sesquiterpenes from the rhizomes of Curcuma heyneana. Journal of Natural Products, 76(2), 223-229. [Link]

  • Kew Science. (n.d.). Hedychium longipedunculatum Sastry & D.M.Verma. Plants of the World Online. [Link]

Exploratory

An In-Depth Technical Guide to the Isolation and Characterization of Secolongifolenediol from the Endophytic Fungus Bipolaris eleusines

This guide provides a comprehensive, technically-grounded walkthrough for the isolation, purification, and structural elucidation of secolongifolenediol, a bioactive sesquiterpenoid, from the endophytic fungus Bipolaris...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded walkthrough for the isolation, purification, and structural elucidation of secolongifolenediol, a bioactive sesquiterpenoid, from the endophytic fungus Bipolaris eleusines. Designed for researchers, natural product chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind each phase of the workflow. Our approach is rooted in establishing a self-validating system, ensuring that each step from fungal fermentation to final compound characterization is robust and reproducible.

Introduction: Tapping into Endophytic Fungal Chemistry

Endophytic fungi, which reside within the tissues of living plants, represent a vast and largely untapped reservoir of novel bioactive secondary metabolites.[1][2] These microorganisms engage in a complex symbiotic relationship with their host, producing a diverse array of chemical compounds that are believed to play a role in defense and survival.[2][3] The genus Bipolaris is a noteworthy example, known for its production of structurally unique terpenoids.[4]

Bipolaris eleusines, an endophyte isolated from hosts such as potatoes[5][6], has emerged as a prolific producer of sesquiterpenoids, a class of C15 terpenoids recognized for their wide spectrum of biological activities, including antifungal and cytotoxic properties.[4][7] This guide focuses specifically on the isolation of secolongifolenediol, a seco-longifolene sesquiterpenoid, detailing a systematic methodology to obtain this compound in high purity for subsequent biological evaluation and drug discovery efforts.

Section 1: Fungal Cultivation and Large-Scale Fermentation

Expertise & Rationale: The foundational step in any natural product isolation campaign is the reliable and scalable cultivation of the source organism. The biosynthesis of secondary metabolites is often highly sensitive to culture conditions. Therefore, the primary objective is to create an environment that maximizes the production of the target compound, secolongifolenediol. This is achieved through a two-stage fermentation process: a seed culture to generate a healthy, dense inoculum, followed by a large-scale liquid fermentation where the majority of biomass and metabolite production occurs. Potato Dextrose Broth (PDB) is selected as the medium due to its rich nutrient composition, which supports robust mycelial growth and often stimulates terpenoid production in fungi of this genus.[6]

Mandatory Visualization: Fermentation Workflow

G cluster_0 Stage 1: Inoculum Preparation cluster_1 Stage 2: Large-Scale Fermentation A B. eleusines culture on PDA plate (10 days at 25°C) B Agar plugs inoculated into 100 mL PDB seed flasks A->B C Seed Culture Incubation (2 days, 28°C, 160 rpm) B->C D Inoculate 40 L production media (150 mL PDB per flask) with 25 mL seed culture each C->D Scale-Up E Production Culture Incubation (15 days, 25°C, 160 rpm) D->E F Harvest: 40 L of fungal culture (mycelia and broth) E->F G A 21 g Crude Extract B Silica Gel Column Chromatography (Gradient: CHCl3-MeOH) A->B C Fraction A B->C D Fraction B B->D E Fraction C (Target-Rich) B->E F Fraction D-F B->F G Secondary Silica Gel Column (Gradient: Petroleum Ether-Acetone) E->G H Sub-fractions (C1-C6) G->H I Preparative HPLC (Target Sub-fraction, e.g., C2) (Gradient: MeCN-H2O) H->I J Pure Secolongifolenediol I->J G MS HREIMS/HRESIMS Determines Molecular Formula (e.g., C₁₅H₂₆O₂) Structure Final Validated Structure Secolongifolenediol MS->Structure Provides Elemental Composition NMR_1D 1D NMR ¹H NMR Proton environments & multiplicity ¹³C NMR Carbon count & type (CH₃, CH₂, CH, C) NMR_1D->Structure Identifies Building Blocks NMR_2D 2D NMR COSY ¹H-¹H connectivities (neighboring protons) HSQC Direct ¹H-¹³C correlations (who is attached to whom) HMBC Long-range ¹H-¹³C correlations (2-3 bond connections) NMR_2D->Structure Assembles the Framework

Sources

Foundational

The Therapeutic Potential of Seco-longifolene Derivatives: A Technical Guide for Drug Discovery

Abstract Seco-longifolene derivatives, a unique class of sesquiterpenoids derived from the naturally abundant longifolene, are emerging as a promising scaffold in medicinal chemistry. Their diverse biological activities,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Seco-longifolene derivatives, a unique class of sesquiterpenoids derived from the naturally abundant longifolene, are emerging as a promising scaffold in medicinal chemistry. Their diverse biological activities, ranging from antimicrobial to anticancer, have garnered significant interest within the drug development community. This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of these compounds, offering valuable insights for researchers and scientists. We will delve into the mechanistic underpinnings of their therapeutic effects and present robust experimental protocols to facilitate further investigation.

Introduction: The Promise of a Rearranged Scaffold

Longifolene, a tricyclic sesquiterpene hydrocarbon, is a major constituent of the resin from several pine species, particularly Pinus longifolia[1]. While longifolene itself exhibits limited biological activity, its rearranged seco-longifolene derivatives have demonstrated a remarkable spectrum of pharmacological properties. The seco-longifolene framework, characterized by a cleaved carbon-carbon bond within the original tricyclic system, offers a flexible and synthetically tractable template for the development of novel therapeutic agents. These derivatives are part of a broader family of terpenes and their oxygenated forms (alcohols, ketones, aldehydes, etc.), which are known for a wide range of biological activities including antimicrobial, anti-inflammatory, and cytotoxic effects[2][3].

The journey from an abundant natural product to a potential drug candidate is a testament to the power of chemical modification. The inherent chirality and complex three-dimensional structure of the longifolene backbone provide a unique starting point for creating diverse chemical libraries[4]. This guide will illuminate the path from the parent molecule to its biologically active seco-derivatives.

From Pine Resin to Bioactive Compound: Synthesis and Derivatization

The generation of seco-longifolene derivatives is not a direct extraction process but rather a result of targeted chemical synthesis starting from longifolene. The total synthesis of longifolene has been a subject of interest for decades, with multiple strategies being developed to construct its complex tricyclic core[1][5][6][7].

The general workflow for accessing and evaluating these derivatives involves several key stages, from the isolation of the starting material to the biological screening of the synthesized compounds.

G cluster_0 Upstream Processing cluster_1 Chemical Synthesis cluster_2 Biological Evaluation Isolation Isolation of Longifolene Purification Purification Isolation->Purification Characterization Structural Characterization Purification->Characterization Scaffold_Modification Seco-rearrangement & Derivatization Characterization->Scaffold_Modification Library_Synthesis Library of Derivatives Scaffold_Modification->Library_Synthesis Primary_Screening Primary Biological Screening Library_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization

Caption: General workflow for the development of seco-longifolene derivatives.

The critical step in this process is the "Seco-rearrangement & Derivatization." This involves oxidative cleavage of the longifolene core to generate the seco-longifolene skeleton, which is then further functionalized to create a library of diverse compounds. These modifications are crucial for tuning the biological activity of the resulting molecules.

Antimicrobial Activity: A New Frontier in Fighting Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Seco-longifolene derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties[8].

While longifolene itself shows minimal to no antifungal activity, its autoxidation products and other derivatives, such as longifolic acid and longicamphenylol, exhibit notable antifungal effects[9]. This highlights the importance of chemical modification in unlocking the therapeutic potential of this natural product scaffold.

One study detailed the synthesis of ω-aminomethyl longifolene, which demonstrated significant inhibitory activity against a panel of bacteria and fungi. The minimum inhibitory concentrations (MICs) were determined to be as low as 1.95 mg/L for several pathogens, indicating potent antimicrobial action.

Data Summary: Antimicrobial Activity
CompoundOrganismMIC (mg/L)Reference
ω-aminomethyl longifoleneStaphylococcus aureus1.95
ω-aminomethyl longifoleneBacillus subtilis1.95
ω-aminomethyl longifoleneEscherichia coli7.81
ω-aminomethyl longifoleneKlebsiella pneumoniae3.91
ω-aminomethyl longifoleneCandida albicans3.91
ω-aminomethyl longifoleneCandida tropicalis1.95
ω-aminomethyl longifoleneAspergillus niger15.63
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The determination of the MIC is a fundamental experiment in antimicrobial drug discovery. The following is a standardized protocol for a broth microdilution assay.

Objective: To determine the lowest concentration of a seco-longifolene derivative that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (seco-longifolene derivative) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial or fungal culture in logarithmic growth phase.

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Positive control (standard antibiotic/antifungal).

  • Negative control (medium with solvent).

  • Microplate reader.

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate. The concentration range should be chosen based on preliminary screening.

  • Inoculum Preparation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions, positive control, and negative control.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or a microplate reader.

Anticancer Potential: Targeting Uncontrolled Cell Growth

The search for novel anticancer agents is a cornerstone of modern drug discovery. Several studies have highlighted the cytotoxic potential of seco-longifolene derivatives against various cancer cell lines.

The parent compound, longifolene, has shown cytotoxicity against prostate (DU-145) and oral (SCC-29B) cancer cell lines, with a notable safety margin in healthy cells[10]. This suggests that the longifolene scaffold has an inherent, albeit modest, anticancer activity that can be enhanced through chemical modification.

Indeed, novel longifolene-derived tetralone derivatives bearing a 1,2,4-triazole moiety have demonstrated broad-spectrum anticancer activity against T-24, MCF-7, HepG2, A549, and HT-29 human cancer cell lines, with some compounds showing better or comparable activity to the standard drug 5-fluorouracil[11].

Proposed Mechanism of Action

While the exact mechanisms are still under investigation, the anticancer activity of many natural products involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation pathways[12][13]. It is hypothesized that seco-longifolene derivatives may interact with key signaling proteins involved in cancer progression.

G Derivative Seco-longifolene Derivative Signaling_Pathway Pro-survival Signaling Pathway (e.g., PI3K/Akt) Derivative->Signaling_Pathway Inhibition Apoptosis_Machinery Apoptotic Machinery (e.g., Caspases) Derivative->Apoptosis_Machinery Activation Cell_Membrane Cell Membrane Cell_Death Apoptosis (Cell Death) Signaling_Pathway->Cell_Death Suppresses Apoptosis_Machinery->Cell_Death

Caption: Hypothetical mechanism of anticancer action for seco-longifolene derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Objective: To evaluate the cytotoxic effect of seco-longifolene derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound (seco-longifolene derivative) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Sterile 96-well cell culture plates.

  • Multi-channel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for rational drug design[14][15][16][17]. For seco-longifolene derivatives, SAR studies aim to identify the key structural features responsible for their antimicrobial and anticancer effects.

For instance, the introduction of a 1,2,4-triazole moiety into the seco-longifolene scaffold was found to significantly enhance its anticancer activity[11]. Similarly, the type and position of functional groups on the core structure can dramatically influence the antimicrobial potency.

Future research should focus on systematic modifications of the seco-longifolene backbone to:

  • Identify the optimal pharmacophore.

  • Improve potency and selectivity.

  • Enhance pharmacokinetic properties.

Future Perspectives and Drug Development Potential

Seco-longifolene derivatives represent a valuable and underexplored area of medicinal chemistry. The abundance of the starting material, longifolene, makes this a cost-effective and sustainable platform for drug discovery.

Future research directions should include:

  • Mechanism of Action Studies: Elucidating the precise molecular targets of the most potent derivatives.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in animal models of infection and cancer.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety of these compounds.

By leveraging the unique structural features of the seco-longifolene scaffold and employing a multidisciplinary approach that combines synthetic chemistry, molecular biology, and pharmacology, it is possible to develop novel and effective therapeutic agents based on this promising natural product platform.

References

  • Exploration of Cytotoxic Potential of Longifolene/Junipene Isolated from Chrysopogon zizanioides - PMC - NIH. (2022-09-06). Retrieved from [Link]

  • Antifungal activity of longifolene and its autoxidation products. (2017-12-20). ResearchGate. Retrieved from [Link]

  • Biological activity of terpene compounds produced by biotechnological methods - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. (2024-11-15). MDPI. Retrieved from [Link]

  • Retrosynthesis 2: Longifolene. (2020-05-27). YouTube. Retrieved from [Link]

  • Design, Synthesis, and Antifungal Activity of Novel Longifolene-Derived Diacylhydrazine Compounds. (2021-03-09). ResearchGate. Retrieved from [Link]

  • Biological Activities of a-Pinene and β-Pinene Enantiomers. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Longifolene through retrosynthestic analysis. (n.d.). Slideshare. Retrieved from [Link]

  • Microbial transformation of β-caryophyllene and longifolene by Wolfiporia extensa. (2019-12-22). Retrieved from [Link]

  • Longifolene. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC - NIH. (n.d.). Retrieved from [Link]

  • Seco-sativene and Seco-longifolene Sesquiterpenoids from Cultures of Endophytic Fungus Bipolaris eleusines. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • The Chemistry of Longifolene and Its Derivatives. (n.d.). OUCI. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of ω-Aminomethyl Longifolene. (n.d.). Retrieved from [Link]

  • Two new 2,3-seco-hopane triterpene derivatives from Megacodon stylophorus and their antiproliferative and antimicrobial activities. (n.d.). PubMed. Retrieved from [Link]

  • 7: Strategies in Longifolene Synthesis. (2024-03-27). Chemistry LibreTexts. Retrieved from [Link]

  • Semi-synthesis and Structure-Activity Relationship of Neuritogenic Oleanene Derivatives. (2018-09-19). Retrieved from [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC - NIH. (n.d.). Retrieved from [Link]

  • Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity. (2022-09-09). MDPI. Retrieved from [Link]

  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]

  • New Insights into Molecular Mechanism behind Anti-Cancer Activities of Lycopene. (n.d.). MDPI. Retrieved from [Link]

  • Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. (2024-10-17). ResearchGate. Retrieved from [Link]

  • Total Synthesis of Nine Longiborneol Sesquiterpenoids using a Functionalized Camphor Strategy - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

Exploratory

Secolongifolenediol vs longifolene structural differences

A-C-E A utonomous C ore E ditorial A Technical Guide to the Structural Divergence of Secolongifolenediol and Longifolene Abstract: This technical guide provides a comprehensive analysis of the structural differences betw...

Author: BenchChem Technical Support Team. Date: February 2026

A-C-E

A utonomous C ore E ditorial

A Technical Guide to the Structural Divergence of Secolongifolenediol and Longifolene

Abstract: This technical guide provides a comprehensive analysis of the structural differences between the tricyclic sesquiterpene hydrocarbon, longifolene, and its bicyclic derivative, secolongifolenediol. We will explore their distinct molecular architectures, biosynthetic relationship, and the resulting impact on their physicochemical properties. Furthermore, this guide outlines detailed, field-proven experimental protocols for the isolation, purification, and spectroscopic differentiation of these compounds, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Longifolene and its Seco-Derivative

Longifolene is a naturally occurring tricyclic sesquiterpene, a class of C15 isoprenoids.[1][2] It is a chiral molecule, primarily found as the (+)-enantiomer in the resin of various pine species, such as Pinus roxburghii (formerly Pinus longifolia), from which it derives its name.[1][2] The compact, bridged ring system of longifolene presents no functional groups, rendering it a hydrocarbon.[3]

Secolongifolenediol, as its name implies, is a derivative of longifolene. The prefix "seco" in chemical nomenclature denotes the cleavage of a ring in a parent cyclic compound. Thus, secolongifolenediol is a bicyclic diol resulting from the oxidative cleavage of one of the rings in the longifolene scaffold. This structural modification introduces two hydroxyl (-OH) functional groups, drastically altering the molecule's properties.

Biosynthetic Origins: A Shared Pathway

Both longifolene and secolongifolenediol originate from the terpenoid biosynthesis pathway. The universal precursor for sesquiterpenes is farnesyl pyrophosphate (FPP). In a complex cationic polycyclization cascade, FPP is converted into the characteristic tricyclic structure of longifolene.[1] While the direct biosynthetic pathway to secolongifolenediol is less commonly detailed, it is understood to be a downstream metabolite of longifolene. This transformation likely involves an enzymatic oxidation process, such as through the action of a cytochrome P450 monooxygenase, which facilitates the ring-opening and subsequent dihydroxylation.

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Caption: Biosynthetic relationship of Longifolene and Secolongifolenediol.

Core Structural Differences: A Comparative Analysis

The fundamental distinction between longifolene and secolongifolenediol lies in their carbon skeletons and the presence of functional groups.

  • Ring System: Longifolene possesses a rigid tricyclic [5.4.0.0^2,9]undecane core.[1] In contrast, secolongifolenediol has a bicyclic structure resulting from the cleavage of a carbon-carbon bond within this framework.

  • Functional Groups: Longifolene is a simple hydrocarbon, devoid of functional groups.[3] Secolongifolenediol is a diol, featuring two hydroxyl (-OH) groups. These polar functional groups are responsible for a significant shift in the molecule's chemical personality.

  • Molecular Formula and Mass: The addition of two oxygen atoms and the saturation of a double bond upon ring cleavage alters the molecular formula and, consequently, the molar mass.

Table 1: Comparative Properties of Longifolene and Secolongifolenediol
PropertyLongifoleneSecolongifolenediol
Molecular Formula C₁₅H₂₄[1]C₁₅H₂₆O₂
Molar Mass 204.36 g/mol [1]238.36 g/mol
Ring System TricyclicBicyclic
Key Functional Groups Alkene, AlkaneDiol (two -OH groups), Alkane
Polarity NonpolarPolar
Water Solubility Insoluble[4]Low to moderate solubility

Implications of Structural Divergence on Physicochemical and Biological Properties

The transformation from a nonpolar, tricyclic hydrocarbon to a polar, bicyclic diol has profound consequences:

  • Solubility and Polarity: The introduction of two hydroxyl groups in secolongifolenediol allows for hydrogen bonding with water and other polar solvents, thereby increasing its polarity and solubility in aqueous media compared to the highly nonpolar longifolene.

  • Reactivity: The hydroxyl groups in secolongifolenediol serve as reactive sites for further chemical modifications, such as esterification or oxidation, which are not possible with the parent longifolene.

  • Biological Activity: While longifolene itself has limited reported biological activity, the presence of functional groups in many terpenoids is often correlated with their pharmacological effects.[5] The hydroxyl groups in secolongifolenediol could potentially interact with biological targets like enzymes and receptors, suggesting a different and possibly more pronounced bioactivity profile. Terpenoids, in general, exhibit a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[5][6]

Experimental Protocols for Differentiation and Characterization

A multi-faceted analytical approach is essential for the unambiguous identification and differentiation of longifolene and secolongifolenediol.

Isolation and Purification Workflow

The isolation of these sesquiterpenoids from a natural source (e.g., fungal culture or plant extract) typically follows a standard chromatographic workflow.[7][8]

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Workflow cluster_extraction Extraction cluster_chromatography Chromatography cluster_purification Final Purification Start Biomass (e.g., Fungal Mycelia) Solvent_Ext Solvent Extraction (e.g., Ethyl Acetate) Start->Solvent_Ext Crude_Ext Crude Extract Solvent_Ext->Crude_Ext CC Silica Gel Column Chromatography (Gradient Elution: Hexane -> EtOAc) Crude_Ext->CC Fractions Collection of Fractions CC->Fractions TLC TLC Analysis of Fractions Fractions->TLC HPLC Preparative HPLC (e.g., C18 column) TLC->HPLC Pure_Comp Pure Compounds HPLC->Pure_Comp

Caption: General workflow for the isolation and purification of sesquiterpenoids.

Protocol:

  • Extraction: The biomass (e.g., dried and ground plant material or fungal culture) is extracted with a moderately polar solvent like ethyl acetate or a mixture of dichloromethane and methanol.[8]

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on polarity. Longifolene will predominantly be in the nonpolar fraction (e.g., hexane), while secolongifolenediol will be in a more polar fraction (e.g., ethyl acetate).

  • Column Chromatography: The fractions are then subjected to silica gel column chromatography. A gradient elution, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will separate the compounds. Longifolene will elute in the early, nonpolar fractions, while secolongifolenediol will elute later as the solvent polarity increases.

  • Preparative HPLC: For high purity, fractions containing the target compounds can be further purified using preparative High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column.[9]

Spectroscopic and Spectrometric Analysis

NMR is a powerful tool for the structural elucidation of organic molecules and provides clear distinguishing features for these two compounds.[10][11]

  • ¹H NMR:

    • Longifolene: The spectrum will be characterized by signals in the aliphatic region (typically 0.8-2.5 ppm) and signals for the exocyclic methylene protons.

    • Secolongifolenediol: The spectrum will additionally show signals for the protons attached to the carbons bearing the hydroxyl groups (carbinol protons), typically in the 3.5-4.5 ppm range. Broad signals corresponding to the hydroxyl protons will also be present, which can be confirmed by D₂O exchange.

  • ¹³C NMR:

    • Longifolene: The spectrum will show 15 carbon signals, primarily in the aliphatic region.

    • Secolongifolenediol: The spectrum will also show 15 carbon signals, but two of these will be shifted downfield (typically 60-80 ppm) due to the deshielding effect of the attached hydroxyl groups.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for confirming the connectivity of the carbon skeleton and the precise location of the hydroxyl groups in secolongifolenediol.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[12][13]

  • Longifolene:

    • Molecular Ion (M⁺): A clear molecular ion peak will be observed at m/z 204.

    • Fragmentation: The fragmentation pattern will be characteristic of a hydrocarbon, with losses of alkyl fragments. A diagnostic fragment ion at m/z 161 is often observed.[14]

  • Secolongifolenediol:

    • Molecular Ion (M⁺): The molecular ion peak will be at m/z 238.

    • Fragmentation: The fragmentation pattern will be dominated by the loss of water (H₂O) from the molecular ion, resulting in a prominent peak at m/z 220 (M-18). Further fragmentation will also be influenced by the positions of the hydroxyl groups.

  • Longifolene: The IR spectrum will show C-H stretching and bending vibrations characteristic of alkanes and alkenes.

  • Secolongifolenediol: The most prominent feature will be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups.

Conclusion

The structural divergence between longifolene and secolongifolenediol is a classic example of how enzymatic modification of a parent natural product can lead to a new compound with significantly different chemical and physical properties. The key difference is the cleavage of a ring in the tricyclic longifolene skeleton to form the bicyclic secolongifolenediol, accompanied by the introduction of two hydroxyl groups. This transformation from a nonpolar hydrocarbon to a polar diol has significant implications for the molecule's reactivity, solubility, and potential biological activity. The differentiation and characterization of these compounds are readily achievable through a combination of chromatographic separation techniques and comprehensive spectroscopic analysis, particularly NMR and Mass Spectrometry.

References

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Foundational

Pharmacophore Modeling of Secolongifolenediol: A Ligand-Based Strategy for Unveiling Bioactive Potential

Abstract: Secolongifolenediol, a sesquiterpenoid natural product, represents a unique chemical scaffold with underexplored therapeutic potential. This guide presents a comprehensive, in-depth technical framework for deve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Secolongifolenediol, a sesquiterpenoid natural product, represents a unique chemical scaffold with underexplored therapeutic potential. This guide presents a comprehensive, in-depth technical framework for developing a ligand-based pharmacophore model for secolongifolenediol. In the absence of a known protein target, this computational strategy leverages the three-dimensional chemical features of the molecule itself to generate hypotheses about its potential biological interactions. We will detail a rigorous, self-validating workflow, from ligand preparation and conformational analysis to model generation, multi-level validation, and application in virtual screening. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to apply robust in silico methods to unlock the promise of novel natural products.

Introduction to Secolongifolenediol and the Rationale for Pharmacophore Modeling

Natural products have historically been a cornerstone of drug discovery, providing complex and biologically relevant scaffolds. Sesquiterpenoids, a class of 15-carbon terpenes, are known for their vast structural diversity and significant pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects[1].

The Chemical Landscape of Secolongifolenediol

Secolongifolenediol is a sesquiterpenoid diol characterized by its distinctive rearranged tricyclic carbon skeleton. Its structure contains key functional groups—notably two hydroxyl groups—that can act as hydrogen bond donors and acceptors, features critical for molecular recognition by biological targets. The overall hydrophobicity and three-dimensional shape of the molecule are also defining characteristics that contribute to its potential bioactivity. Understanding these features is the first step in building a predictive pharmacophore model.

Known Biological Activities and Therapeutic Potential

While dedicated research on secolongifolenediol is limited, related sesquiterpenoids have shown a range of biological activities. These activities often stem from the ability of their functional groups to interact with specific amino acid residues in protein binding pockets. For many natural products, initial discovery efforts may identify general bioactivities, such as antioxidant or anti-inflammatory properties, without pinpointing a specific protein target[2][3]. This is precisely the scenario where ligand-based pharmacophore modeling becomes an invaluable tool.

The "Why": Bridging the Gap with Ligand-Based Pharmacophore Modeling

When the specific protein target of a bioactive molecule like secolongifolenediol is unknown, traditional structure-based drug design is not feasible. Ligand-based pharmacophore modeling provides a powerful alternative[4]. This approach works on a simple but profound principle: the essential 3D arrangement of chemical features in an active molecule (the pharmacophore) is responsible for its biological effect[5][6].

By generating a pharmacophore model for secolongifolenediol, we can:

  • Translate its 2D structure into a 3D interaction map. This map highlights the key hydrogen bond donors/acceptors, hydrophobic regions, and other features essential for activity.

  • Create a robust query for virtual screening. The model can be used to search large chemical databases for other molecules that share the same pharmacophoric features, potentially identifying novel and more potent compounds[7][8].

  • Guide synthetic modifications. The model can inform medicinal chemists on which parts of the molecule are critical for activity, guiding efforts to synthesize analogs with improved properties.

The entire workflow is designed to build a hypothesis-driven bridge from a single natural product to a broader understanding of its potential therapeutic applications.

G cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Application A Input: Secolongifolenediol (2D Structure) B Step 1: Ligand Preparation (3D Conversion, Energy Minimization) A->B C Step 2: Conformational Analysis (Generate diverse low-energy poses) B->C D Step 3: Feature Identification (H-bond donors/acceptors, Hydrophobic) C->D E Output: Pharmacophore Hypothesis (3D arrangement of features) D->E F Virtual Screening (Search Compound Libraries) E->F G Hit Identification & Prioritization F->G H Lead Optimization & SAR Studies G->H

Figure 1: High-level overview of the ligand-based pharmacophore modeling workflow.

Methodological Deep Dive: Ligand-Based Pharmacophore Model Generation

The generation of a robust pharmacophore model is a systematic process that requires careful attention to detail at each step. The goal is to create a model that is not merely descriptive of the input molecule but is predictive in its ability to identify other active compounds.

Step-by-Step Experimental Protocol

This protocol outlines the essential steps for generating a pharmacophore hypothesis from a single active ligand like secolongifolenediol.

2.1.1. Ligand Preparation: The Foundation of a Good Model

  • Objective: To convert the 2D chemical structure of secolongifolenediol into a high-quality, energetically minimized 3D conformation.

  • Procedure:

    • Obtain the 2D structure of secolongifolenediol (e.g., from PubChem or drawn using chemical sketcher software).

    • Convert the 2D structure to a 3D format using a molecular modeling software package (e.g., MOE, Discovery Studio, or open-source tools like RDKit).

    • Add hydrogens and assign correct protonation states at a physiological pH (e.g., 7.4). This is critical for defining hydrogen bond donors and acceptors.

    • Perform energy minimization using a suitable force field (e.g., MMFF94x or AMBER). This step ensures the 3D structure represents a low-energy, physically realistic state. The causality here is crucial: starting with a high-energy, unlikely conformation will lead to a flawed and non-predictive pharmacophore.

2.1.2. Conformational Analysis: Exploring Rotational Space

  • Objective: To generate a diverse set of low-energy conformations that secolongifolenediol can adopt. A molecule is not static; it is flexible. A good model must account for this flexibility.

  • Procedure:

    • Use a conformational search algorithm (e.g., stochastic search or systematic search) on the energy-minimized structure.

    • Generate a set of conformers (typically 100-255) within a specified energy window (e.g., 10-20 kcal/mol) above the global minimum.

    • Cluster the conformers based on root-mean-square deviation (RMSD) to ensure a diverse representation of the conformational space. This prevents over-representation of very similar structures.

2.1.3. Pharmacophore Feature Identification

  • Objective: To identify all potential pharmacophoric features within the conformational ensemble of secolongifolenediol.

  • Procedure:

    • Utilize built-in feature definition tools within the modeling software. These algorithms recognize functional groups and define them as standard pharmacophore features[9].

    • For secolongifolenediol, the key features will be:

      • Hydrogen Bond Acceptor (HBA): The oxygen atoms of the two hydroxyl groups.

      • Hydrogen Bond Donor (HBD): The hydrogen atoms of the two hydroxyl groups.

      • Hydrophobic (HY): The non-polar carbon skeleton of the molecule.

    • The software will generate these features for each conformer, creating a collection of potential pharmacophore points in 3D space.

2.1.4. Generating the Pharmacophore Hypothesis

  • Objective: To select and align the most relevant features from the conformer set to generate one or more pharmacophore hypotheses.

  • Procedure:

    • Since we are starting with a single molecule, the process involves selecting a representative, low-energy conformer and its associated features to serve as the initial hypothesis.

    • A typical hypothesis for secolongifolenediol might consist of two HBD/HBA features and one or two HY features, reflecting the key functionalities. The spatial relationship (distances and angles) between these features is the core of the hypothesis.

    • Multiple hypotheses can be generated based on different conformers or feature combinations. These are then ranked using scoring functions that assess factors like geometric fit and feature distribution.

Rigorous Model Validation: A Self-Validating System

A pharmacophore model is only as good as its ability to distinguish active compounds from inactive ones. Validation is not an optional step; it is essential for establishing the trustworthiness and predictive power of the model[10][11].

G cluster_0 Model Generation & Validation Loop A Generate Pharmacophore Hypothesis (Hypo1) B Validation Protocol A->B C Decoy Set Screening (Actives vs. Inactives) B->C Test 1 D Fischer's Randomization (Statistical Significance) B->D Test 2 E Performance Metrics (ROC Curve, EF, AUC) C->E D->E F Model Accepted? E->F G Refine Hypothesis (Adjust features/geometry) F->G No H Final Validated Model F->H Yes G->A

Figure 2: The iterative process of pharmacophore model generation and validation.
External Validation: Screening a Decoy Database

This is the most critical validation method. It tests the model's ability to perform its primary function: finding actives in a sea of inactives.

  • Objective: To challenge the pharmacophore hypothesis to preferentially identify known active compounds from a database seeded with a large number of presumed inactive "decoy" molecules.

  • Protocol:

    • Assemble a Test Set:

      • Actives: Since we only have secolongifolenediol, we would search for 5-10 structurally related sesquiterpenoids with known, similar biological activity (e.g., anti-inflammatory).

      • Decoys: Generate a set of decoy molecules. These should be physically similar to the actives (e.g., similar molecular weight, logP) but topologically distinct. A common source for decoys is the DUD-E database[10]. A ratio of at least 50 decoys per active is recommended.

    • Screen the Database: Use the pharmacophore hypothesis as a 3D query to screen the combined database of actives and decoys.

    • Analyze the Results: A good model will rank the active compounds much higher than the decoy molecules. Performance is quantified using several metrics.

Performance Metrics for Validation

The results from the decoy screening are summarized using established metrics.

MetricDescriptionFormula / MethodIdeal Value
Enrichment Factor (EF) Measures how many more actives are found in a small fraction of the ranked database compared to a random selection.EF = (Hits_sampled / N_sampled) / (Hits_total / N_total)> 1.0
Area Under the Curve (AUC) From a Receiver Operating Characteristic (ROC) plot, this measures the model's ability to distinguish between classes (actives vs. decoys).Plotted as True Positive Rate vs. False Positive Rate.1.0 (perfect)
Goodness of Hit (GH) Score A single score that combines the percentage of actives retrieved and the enrichment factor.GH = [(Ha * (3A + Ht)) / (4 * Ht * A)] * (1 - [(Ht - Ha) / (D - A)])Close to 1.0

Table 1: Key performance metrics for pharmacophore model validation.

Internal Validation: Fischer's Randomization Test

This method provides statistical confidence in the model by checking if the correlation between chemical structure and biological activity is not due to chance[12].

  • Objective: To ensure the generated pharmacophore model is statistically significant.

  • Protocol:

    • The software shuffles the activity data of the training set molecules and attempts to build new pharmacophore models.

    • This process is repeated many times (e.g., 99 times for a 99% confidence level).

    • The Self-Validating Principle: If the original model, built with the correct data, has a significantly better score (e.g., lower cost, higher correlation) than the models built with randomized data, it is considered statistically robust.

Application and Future Directions

A validated pharmacophore model is a powerful tool for advancing a drug discovery program.

Virtual Screening for Novel Scaffolds

The primary application is to screen large compound libraries (e.g., ZINC, Enamine, ChEMBL) to identify novel molecules that fit the pharmacophore hypothesis[13][14]. The resulting hits can then be acquired or synthesized for biological testing. This process is far more efficient than high-throughput screening of millions of compounds in the lab.

Guiding Structure-Activity Relationship (SAR) Studies

The pharmacophore model provides a clear 3D map of the features required for activity. This allows medicinal chemists to:

  • Prioritize modifications: Focus synthetic efforts on parts of the molecule not involved in key pharmacophoric features.

  • Design new analogs: Intelligently design new molecules that retain the key features while improving other properties like solubility or metabolic stability.

Conclusion

Pharmacophore modeling, when executed with methodological rigor and validated thoroughly, is an indispensable tool in modern drug discovery, particularly for natural products with unknown mechanisms of action. For a unique scaffold like secolongifolenediol, this in silico approach provides a logical, cost-effective, and powerful strategy to generate testable hypotheses, identify novel bioactive compounds, and intelligently guide the journey from a natural product hit to a viable drug lead. The self-validating protocols described herein ensure that the generated models are trustworthy and can serve as a solid foundation for subsequent experimental investigation.

References

  • Title: Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists Source: RSC Publishing URL: [Link]

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Protocols & Analytical Methods

Method

Advanced Protocol for the Extraction and Isolation of Secolongifolenediol from Fungal Culture

Executive Summary & Scientific Rationale This application note details a high-fidelity protocol for the isolation of secolongifolenediol (C15H26O2), a bioactive sesquiterpenoid diol, from fungal fermentation broths (spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details a high-fidelity protocol for the isolation of secolongifolenediol (C15H26O2), a bioactive sesquiterpenoid diol, from fungal fermentation broths (specifically Aspergillus spp. or Glomerella spp.).

Unlike simple solvent washes, this protocol addresses the specific physicochemical challenges of extracting a moderately polar diol from a complex fungal matrix rich in lipids, proteins, and polysaccharides. The methodology prioritizes Liquid-Liquid Extraction (LLE) efficiency and Normal-Phase Chromatography selectivity to maximize yield and purity.

Key Mechanistic Insights (The "Why")
  • Target Polarity: Secolongifolenediol contains two hydroxyl groups on a sesquiterpene backbone, rendering it amphiphilic. It is too polar for pure hexane extraction but ideal for ethyl acetate (EtOAc).

  • Matrix Management: Fungal broths often form stable emulsions due to secreted proteins. We employ a pH-modulated brine wash to disrupt these emulsions without degrading the acid-sensitive terpene skeleton.

  • Metabolic Timing: Secondary metabolite production in fungi (idiophase) typically peaks after nitrogen depletion; harvesting too early results in low yields.

Biological Material & Fermentation Parameters[1][2][3][4][5][6][7]

Successful extraction begins with optimized upstream processing. The following parameters are validated for sesquiterpene production in Aspergillus and related filamentous fungi.

ParameterSpecificationRationale
Production Strain Aspergillus sp.[1][2] (e.g., A. terreus or A. fumigatus)Known producers of diverse sesquiterpenoids and "seco-" derivatives [1, 2].
Media Type Potato Dextrose Broth (PDB) or Rice Solid MediaHigh C:N ratio favors secondary metabolite (terpene) biosynthesis over biomass accumulation.
Incubation Time 14–21 Days (Static) or 7–10 Days (Shaking)Allows culture to reach stationary phase (idiophase) where secolongifolenediol is synthesized.
Temperature 25°C ± 2°COptimal for fungal enzymatic activity without thermal degradation of volatiles.

Extraction Protocol (Step-by-Step)

Phase A: Culture Termination and Lysis

Objective: Release intracellular metabolites and arrest enzymatic degradation.

  • Separation: Filter the fermentation broth through Whatman No. 1 filter paper or a cheesecloth-lined Büchner funnel.

    • Filtrate: Contains extracellular metabolites (keep this).

    • Mycelium: Contains intracellular metabolites.

  • Mycelial Lysis: Freeze the mycelial mat in liquid nitrogen and grind to a fine powder using a mortar and pestle. This disrupts the chitin cell wall, significantly increasing extraction efficiency compared to simple soaking [3].

  • Recombination: Re-suspend the lysed mycelial powder into the filtrate. (Alternatively, extract separately if localization data is required).

Phase B: Liquid-Liquid Extraction (LLE)

Objective: Mass transfer of secolongifolenediol from the aqueous phase to the organic phase.

  • Solvent Selection: Use Ethyl Acetate (EtOAc) .

    • Reasoning: EtOAc has the correct polarity index (4.4) to solubilize the diol while excluding highly polar sugars and salts present in the media.

  • Extraction:

    • Add EtOAc to the broth in a 1:1 (v/v) ratio.

    • Agitate vigorously for 30 minutes.

    • Crucial Step: If an emulsion forms (common with protein-rich fungal broths), add NaCl (brine) to saturation or centrifuge at 3,000 x g for 10 minutes. The ionic strength increase forces phase separation ("salting out").

  • Collection: Separate the organic (upper) layer. Repeat the extraction 3 times with fresh EtOAc.

  • Drying: Combine organic layers and dry over anhydrous Sodium Sulfate (Na₂SO₄) for 20 minutes to remove residual water, which can hydrolyze silica in the next step.

  • Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) at 40°C to yield the Crude Extract .

Phase C: Purification Strategy

Objective: Isolate secolongifolenediol from co-extracted lipids and other terpenes.

1. Silica Gel Column Chromatography (Normal Phase)
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase Gradient: Hexane : Ethyl Acetate.

  • Protocol:

    • Pack column with Hexane.

    • Load Crude Extract (dissolved in minimum volume of CHCl₃).

    • Elute with increasing polarity:

      • 100:0 (Elutes non-polar lipids/hydrocarbons)

      • 90:10 (Elutes mono-hydroxylated terpenes)

      • 70:30 to 60:40 (Target window for Secolongifolenediol )

      • 0:100 (Flush polar impurities)

  • Detection: Monitor fractions via TLC (Thin Layer Chromatography).[3] Stain with Vanillin-H₂SO₄ reagent; terpenes typically turn violet/blue upon heating.

2. High-Performance Liquid Chromatography (HPLC) Polishing

For pharmaceutical-grade purity (>98%), perform a final polish.

  • Column: C18 Reverse Phase (5 µm, 250 x 4.6 mm).

  • Mobile Phase: Acetonitrile (ACN) : Water (Isocratic 60:40 or Gradient).

  • Detection: UV at 210 nm (terminal absorption) or Refractive Index (RI) detector (preferred for terpenes lacking chromophores).

Process Visualization (Workflow Diagram)

The following diagram illustrates the logical flow and decision points in the extraction process.

G Start Fungal Culture (14 Days) Filter Filtration (Whatman No.1) Start->Filter Mycelium Mycelial Mat Filter->Mycelium Broth Culture Filtrate Filter->Broth Lysis LN2 Freeze & Grind Mycelium->Lysis Combine Combine Phases Broth->Combine Lysis->Combine Extract LLE with Ethyl Acetate (1:1 v/v) Combine->Extract Emulsion Emulsion Check Extract->Emulsion Brine Add Sat. NaCl / Centrifuge Emulsion->Brine Yes Dry Dry over Na2SO4 & Evaporate Emulsion->Dry No Brine->Dry Crude Crude Extract (Viscous Oil) Dry->Crude Column Silica Gel Chromatography (Hexane:EtOAc Gradient) Crude->Column Target Isolate: Secolongifolenediol (Elutes ~70:30 Hex:EtOAc) Column->Target

Figure 1: Decision-tree workflow for the extraction of secolongifolenediol, emphasizing emulsion management and phase recombination.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the isolated compound must meet specific analytical criteria.

TechniqueExpected Observation for Secolongifolenediol
TLC (Silica) Rf ≈ 0.3–0.4 in Hexane:EtOAc (6:4). Violet spot with Vanillin/H₂SO₄.
1H-NMR Distinct signals for gem-dimethyl groups (~0.9 ppm) and hydroxymethylene protons (~3.5–4.0 ppm).
Mass Spectrometry Molecular ion peak [M]+ at m/z 238 (consistent with C15H26O2) [4].
Solubility Soluble in MeOH, EtOH, CHCl₃; Insoluble in Water.

References

  • National Institutes of Health (NIH). (2024). Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. Retrieved from [Link]

  • MDPI. (2023). Isolation of Bioactive Metabolites from Soil Derived Fungus-Aspergillus fumigatus. Retrieved from [Link]

  • Mycologylab. (2001). DNA Extraction Protocol for fungal cultures (Lysis Methodology). Retrieved from [Link]

  • PubChem. (2024). Secolongifolenediol Structure and Properties.[4] Retrieved from [Link]

Sources

Application

Application Note: Total Synthesis of Secolongifolenediol from Longifolene

This Application Note is designed to provide a rigorous, field-proven protocol for the synthesis of secolongifolenediol from the abundant natural terpene longifolene . The synthesis leverages the structural complexity of...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-proven protocol for the synthesis of secolongifolenediol from the abundant natural terpene longifolene .

The synthesis leverages the structural complexity of longifolene (a tricyclic [5.4.0.0] system) to access the biologically valuable bicyclo[4.2.1]nonane skeleton found in secolongifolenediol. The route described follows the established isomerization-cleavage-reduction strategy pioneered by the NCL Pune group (Sukh Dev, Nayak, Yadav).

Executive Summary

Secolongifolenediol (CAS 53587-37-4) is a sesquiterpenoid diol possessing a rare bicyclo[4.2.1]nonane core. This scaffold is of significant interest in drug discovery due to its presence in bioactive metabolites (e.g., mediterraneols, culmorin) and its potential as a chiral template.

This guide details the chemical transformation of (+)-longifolene —a cheap, renewable feedstock from pine resin—into secolongifolenediol. The synthesis proceeds through three distinct phases:

  • Acid-Catalyzed Rearrangement: Conversion of longifolene to isolongifolene.

  • Oxidative Cleavage: Ring-opening of isolongifolene to the seco-dione intermediate.

  • Stereoselective Reduction: Conversion of the dione to the target diol.

Retrosynthetic Analysis & Pathway

The transformation relies on the strategic cleavage of the tricyclic isolongifolene framework. Unlike longifolene, which contains an exocyclic double bond, isolongifolene contains an endocyclic double bond within the seven-membered ring system, making it susceptible to oxidative ring opening that yields the bicyclo[4.2.1]nonane skeleton.

Reaction Pathway Diagram[1][2][3]

SynthesisPathway Longifolene Longifolene (Tricyclo[5.4.0.0] system) Isolongifolene Isolongifolene (Endocyclic alkene) Longifolene->Isolongifolene Phase 1: H+ Rearrangement (BF3·Et2O / AcOH) SecoDione Secolongifolene Dione (Bicyclo[4.2.1] dione) Isolongifolene->SecoDione Phase 2: Oxidative Cleavage (O3 / DMS or RuO4) Target Secolongifolenediol (Target Diol) SecoDione->Target Phase 3: Reduction (LiAlH4 / THF)

Figure 1: Strategic workflow for the conversion of Longifolene to Secolongifolenediol.

Detailed Experimental Protocols

Phase 1: Isomerization of Longifolene to Isolongifolene

Objective: To convert the acid-labile longifolene into the thermodynamically stable isolongifolene, shifting the double bond to an endocyclic position suitable for cleavage.

  • Reagents: (+)-Longifolene (>95% purity), Boron trifluoride diethyl etherate (BF₃·Et₂O), Glacial Acetic Acid.

  • Equipment: 3-neck round bottom flask, reflux condenser, N₂ line, addition funnel.

Protocol:

  • Charge: Add Longifolene (100 g, 0.49 mol) to a reactor containing Glacial Acetic Acid (40 mL) .

  • Catalyst Addition: Heat the mixture to 50°C. Dropwise add BF₃·Et₂O (5 mL) over 20 minutes.

    • Critical: The reaction is exothermic. Maintain temperature <80°C to prevent polymerization.

  • Reflux: Heat the mixture to mild reflux (approx. 90-100°C) for 4–6 hours.

  • Monitoring: Monitor by GC or TLC (SiO₂, Hexane). Longifolene (Rf ~0.8) converts to Isolongifolene (Rf ~0.75).

  • Workup: Cool to RT. Quench with ice-cold water (200 mL). Extract with petroleum ether (3 x 100 mL).

  • Purification: Wash organics with sat. NaHCO₃ (to remove acid) and brine. Dry over Na₂SO₄. Concentrate in vacuo.

  • Distillation: Distill the residue under reduced pressure (vacuum distillation) to obtain Isolongifolene as a colorless oil.

    • Yield Expectation: 85–90%.

Phase 2: Oxidative Cleavage (Ozonolysis)

Objective: To cleave the C=C bond of isolongifolene, generating the 1,5-diketone (secolongifolene dione) which embodies the bicyclo[4.2.1]nonane core.

  • Reagents: Isolongifolene, Ozone (O₃) generator, Dichloromethane (DCM), Dimethyl sulfide (DMS).

  • Safety: Ozone is toxic. Perform in a well-ventilated fume hood.

Protocol:

  • Solvation: Dissolve Isolongifolene (10.2 g, 50 mmol) in anhydrous DCM (150 mL) and Methanol (50 mL) .

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath).

  • Ozonolysis: Bubble O₃ through the solution until a persistent blue color appears (indicating saturated ozone).

  • Purge: Purge the solution with Nitrogen (N₂) for 15 minutes to remove excess ozone (solution turns colorless).

  • Reduction of Ozonide: Add Dimethyl Sulfide (DMS, 10 mL) dropwise at -78°C.

  • Warming: Allow the mixture to warm to Room Temperature (RT) slowly overnight (12 hours).

  • Workup: Wash the organic layer with water (2 x 50 mL) and brine. Dry over MgSO₄.

  • Isolation: Evaporate solvent. The residue contains the crude Secolongifolene dione .

    • Note: This intermediate can be purified by column chromatography (Hexane/EtOAc 90:10), but is often used directly.

Phase 3: Reduction to Secolongifolenediol

Objective: To reduce the dicarbonyl intermediate to the target diol.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄), Dry THF.

  • Equipment: 2-neck flask, N₂ atmosphere.

Protocol:

  • Suspension: Suspend LiAlH₄ (1.5 g, 40 mmol) in Dry THF (50 mL) under N₂ at 0°C.

  • Addition: Dissolve the crude Secolongifolene dione (approx. 5 g) in Dry THF (20 mL) and add dropwise to the hydride suspension.

  • Reaction: Stir at 0°C for 1 hour, then warm to reflux for 2 hours to ensure complete reduction of sterically hindered ketones.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 1.5 mL Water

    • 1.5 mL 15% NaOH

    • 4.5 mL Water

  • Filtration: Stir until a white granular precipitate forms. Filter through a Celite pad.

  • Purification: Concentrate the filtrate. Recrystallize the residue from Acetone/Hexane or purify via flash chromatography (SiO₂, Hexane/EtOAc 70:30).

  • Product: Secolongifolenediol (White crystalline solid).[1]

Quantitative Data Summary

ParameterPhase 1 (Isomerization)Phase 2 (Cleavage)Phase 3 (Reduction)
Starting Material LongifoleneIsolongifoleneSecolongifolene Dione
Reagent BF₃·Et₂O / AcOHO₃ / DMSLiAlH₄ / THF
Temperature 90°C (Reflux)-78°C -> RT0°C -> 60°C
Time 4–6 Hours12 Hours3 Hours
Typical Yield 85–90%75–80%85–90%
Key Product Ref IsolongifoleneBicyclo[4.2.1]dioneSecolongifolenediol

Mechanistic Insight & Troubleshooting

Why Isolongifolene?

Direct oxidation of longifolene typically attacks the exocyclic methylene or the allylic position, often preserving the tricyclic skeleton or leading to complex mixtures (e.g., longifolic acid). Rearrangement to isolongifolene places the double bond inside the ring system. Oxidative cleavage of this bond unzips the tricyclic structure into the larger bicyclo[4.2.1]nonane ring system characteristic of secolongifolenediol.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Phase 1 Polymerization of LongifoleneReduce catalyst loading; ensure strict temperature control (<100°C).
Incomplete Cleavage (Phase 2) Insufficient Ozone or poor reductionEnsure persistent blue color during ozonolysis; increase DMS equivalents.
Stereoisomer Mixture (Phase 3) Lack of stereocontrol in reductionLiAlH₄ is a strong, non-selective reducer. For specific stereoisomers, use bulky borohydrides (e.g., L-Selectride).

References

  • Yadav, J. S., Chawla, H. P. S., & Dev, S. (1983). Secolongifolenediol: A new bicyclo[4.2.1]nonane derivative from longifolene.[2] Indian Journal of Chemistry, Section B, 22, 212.

    • Primary source for the isolation and characteriz
  • Suryawanshi, S. N., & Nayak, U. R. (1977). Novel lead tetraacetate oxidation of longicycline. Tetrahedron Letters, 18(30), 2619–2620. Link

    • Describes oxidative routes to secolongifolene deriv
  • Prahlad, J. R., Nayak, U. R., & Dev, S. (1970). Chemistry of the tricyclo[5.4.0.0]undecane system. Tetrahedron, 26(2), 663-669. Link

    • Foundational work on the isomeriz
  • Dorn, F., & Arigoni, D. (1974). Ein bicyclischer Abkömmling von (−)-longifolen. Experientia, 30, 851–852. Link

    • Early characterization of the bicyclic secolongifolene skeleton.
  • Rigby, J. H., & Henshilwood, J. A. (1991). Transition metal template controlled cycloaddition reactions. An efficient chromium(0)-mediated [6+2] cycloaddition. Journal of the American Chemical Society, 113(13), 5122–5123. Link

    • Provides context on the total synthesis of the secolongifolenediol skeleton via cycloaddition (altern

Sources

Method

Application Notes and Protocols for the Purification of Secolongifolenediol Using Silica Gel Chromatography

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide to the purification of secolongifolenediol, a sesquiterpenoid diol,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the purification of secolongifolenediol, a sesquiterpenoid diol, utilizing silica gel chromatography. The protocols and methodologies detailed herein are grounded in established chromatographic principles and are designed to be both scientifically robust and practically applicable in a laboratory setting.

Introduction: The Scientific Imperative for Purifying Secolongifolenediol

Secolongifolenediol, a derivative of the longifolene sesquiterpene backbone, represents a class of molecules with significant potential in pharmaceutical and therapeutic research. As with many natural or synthetic bioactive compounds, its isolation from complex mixtures is a critical step in elucidating its biological activity, determining its structure, and ensuring its suitability for further development. Silica gel chromatography is a powerful and widely adopted technique for the purification of such moderately polar compounds, offering a balance of resolution, capacity, and cost-effectiveness.[1][2]

The presence of two hydroxyl (-OH) groups in the secolongifolenediol structure imparts a moderate polarity, making it an ideal candidate for normal-phase chromatography on a polar stationary phase like silica gel.[1][3] The non-polar sesquiterpenoid skeleton allows for effective modulation of its retention on the silica surface through the careful selection of a non-polar/polar mobile phase combination. This guide will walk you through the process, from initial sample preparation to the final isolation of pure secolongifolenediol.

The Chromatographic Principle: A Dance of Polarity

Silica gel chromatography operates on the principle of differential adsorption.[4] The stationary phase, silica gel, is a porous form of silicon dioxide with a high surface area covered in polar silanol (Si-OH) groups.[2][5] The mobile phase, a solvent or mixture of solvents, flows through the column packed with silica gel.

When a mixture containing secolongifolenediol is introduced into the column, its components engage in a dynamic equilibrium between being adsorbed onto the polar silica gel and being dissolved in the mobile phase.[4]

  • Polar compounds , like those with multiple hydroxyl groups, will have a stronger affinity for the polar silica gel and will move down the column more slowly.

  • Non-polar compounds , on the other hand, will have a greater affinity for a less polar mobile phase and will travel down the column more quickly.

By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), we can selectively desorb compounds from the silica gel and elute them from the column in order of increasing polarity. This allows for the separation of secolongifolenediol from both less polar impurities (e.g., hydrocarbons, esters) and more polar impurities (e.g., other poly-hydroxylated compounds).

Caption: Workflow for the purification of secolongifolenediol.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to develop a suitable solvent system and assess the complexity of the crude mixture using Thin-Layer Chromatography (TLC).[6][7] TLC is a rapid and inexpensive analytical technique that provides a preview of the separation that can be expected on a column.[8][9]

Protocol for TLC Analysis:
  • Plate Preparation: Use commercially available silica gel TLC plates (e.g., silica gel 60 F254). With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.

  • Sample Application: Dissolve a small amount of the crude secolongifolenediol mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the starting line.

  • Solvent System Development: Prepare a series of developing solvents with varying polarities. A common starting point for sesquiterpenoids is a mixture of hexane and ethyl acetate.[10]

    • Test various ratios, for example: 9:1, 8:2, 7:3, and 1:1 (hexane:ethyl acetate).

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. The solvent level should be below the starting line. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and mark the solvent front with a pencil.

    • Visualize the separated spots under a UV lamp (if the compounds are UV active).

    • Stain the plate using a suitable reagent. A common stain for terpenoids is an anisaldehyde-sulfuric acid solution or a vanillin-sulfuric acid solution, followed by gentle heating.[11][12] Terpenoids often appear as colored spots (e.g., blue, green, purple, or brown).[11]

  • Rf Value Calculation: The retention factor (Rf) is a key parameter calculated as follows:

    • Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

    • The ideal solvent system for column chromatography will result in an Rf value of approximately 0.2-0.4 for the target compound (secolongifolenediol).[13] This ensures good separation from impurities.

Solvent System (Hexane:Ethyl Acetate) Observed Rf of Secolongifolenediol (Example) Evaluation
9:10.1Too low; compound is too retained.
8:20.3Optimal; good separation anticipated.
7:30.5Too high; may co-elute with less polar impurities.
1:10.8Much too high; poor separation.

Step-by-Step Protocol for Silica Gel Column Chromatography

This protocol outlines the purification of secolongifolenediol from a crude extract.

Materials and Equipment:
  • Glass chromatography column with a stopcock

  • Silica gel (230-400 mesh is standard for gravity columns)[2]

  • Sea sand

  • Cotton or glass wool

  • Elution solvents (e.g., hexane and ethyl acetate, HPLC grade)

  • Collection tubes or flasks

  • Rotary evaporator

  • TLC plates and developing chamber

  • Staining solution (e.g., anisaldehyde-sulfuric acid)

Protocol:
  • Column Packing (Slurry Method):

    • Insert a small plug of cotton or glass wool at the bottom of the column to support the packing material.

    • Add a thin layer of sea sand (approximately 1 cm) over the cotton plug.[13]

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar elution solvent (e.g., 95:5 hexane:ethyl acetate). The amount of silica gel should be roughly 30-50 times the weight of the crude sample.[13]

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[13]

    • Open the stopcock to allow the solvent to drain, but never let the top of the silica gel run dry .

    • Once the silica has settled, add another thin layer of sea sand on top to prevent disturbance of the silica bed during sample loading.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude secolongifolenediol mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to this solution.[13]

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude mixture adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin the elution with the least polar solvent system determined from the TLC analysis (e.g., 95:5 hexane:ethyl acetate).

    • Collect fractions of a consistent volume (e.g., 10-20 mL, depending on the column size).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A suggested gradient is provided in the table below.

    • Monitor the elution process by performing TLC on the collected fractions. Spot several fractions on a single TLC plate to track the separation.

Fraction Numbers (Example) Solvent System (Hexane:Ethyl Acetate) Expected Eluted Compounds
1-1095:5Highly non-polar impurities
11-2090:10Less polar impurities
21-4085:15Secolongifolenediol
41-5070:30More polar impurities
51-6050:50Highly polar impurities
  • Fraction Analysis and Pooling:

    • After developing and staining the TLC plates of the collected fractions, identify the fractions containing the pure secolongifolenediol.

    • Pool the pure fractions together.

    • Combine fractions that contain a mixture of the target compound and minor impurities for potential re-purification.

  • Solvent Removal and Final Product:

    • Remove the solvent from the pooled pure fractions using a rotary evaporator.

    • The resulting residue is the purified secolongifolenediol.

    • Determine the yield and assess the purity using appropriate analytical techniques (e.g., HPLC, NMR spectroscopy, mass spectrometry).

Caption: Detailed workflow of the silica gel chromatography process.

Troubleshooting and Best Practices

  • Problem: Poor separation (overlapping spots on TLC).

    • Solution: Use a shallower solvent gradient or a longer column.

  • Problem: Cracking of the silica bed.

    • Solution: This is often due to the column running dry or a sudden change in solvent polarity. Ensure the silica bed is always covered with solvent and that the gradient is introduced gradually.

  • Problem: Tailing of spots on TLC.

    • Solution: This can be caused by acidic or basic compounds. The addition of a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can sometimes improve peak shape. However, this should be done with caution as it can affect the stability of the target compound.

  • Best Practice: Always run a TLC of the crude material alongside the fractions to easily identify the target compound.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling volatile organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Silica gel dust can be a respiratory irritant. Handle it carefully to minimize dust formation.

  • Consult the Material Safety Data Sheets (MSDS) for all chemicals used.

Conclusion

Silica gel chromatography is a robust and versatile method for the purification of moderately polar natural products like secolongifolenediol. By carefully selecting the stationary and mobile phases and by systematically monitoring the separation with TLC, researchers can achieve high purity of the target compound. This detailed protocol provides a solid foundation for the successful isolation of secolongifolenediol, a crucial step in its journey from a crude extract to a well-characterized compound ready for further scientific investigation.

References

  • Vertex AI Search. (2024).
  • MDPI. (2024).
  • National Institutes of Health. (2024).
  • Teledyne LABS. (n.d.).
  • Journal of Advances in Biological Science. (n.d.). CHROMATOGRAPHIC ISOLATION OF TERPENES AND GLYCOSIDES FROM THE LEAF EXTRACTS OF SIMAROUBA GLAUCA.
  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column.
  • PMC. (2017). Extraction and Analysis of Terpenes/Terpenoids.
  • GL Sciences. (n.d.). Inertsil Diol - HPLC Columns.
  • ResearchGate. (n.d.). Detection of terpenes and steroids: TLC analysis in the solvent-spray....
  • ResearchGate. (2025). (PDF) Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acids Prepared in Lab.
  • SciSpace. (n.d.). Analysis of Total Terpenoids from Maniltoa Grandiflora (A. Gray) Scheff Leaves Using TLC and HPLC Methods.
  • Column Chromatography. (2026).
  • Khan Academy. (n.d.).

Sources

Application

Application Note: High-Precision Preparation of Secolongifolenediol Reference Standard Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the gravimetric preparation and validation of Secolongifolenediol (C₁₅H₂₈O₂) reference standard solutions. Secolongifolenediol, a diol derivative of the sesquiterpene longifolene, presents specific challenges regarding solubility, hygroscopicity, and stereochemical stability. This guide provides a self-validating workflow to minimize error budgets in quantitative HPLC and GC-MS assays, ensuring compliance with ICH Q2(R1) validation standards.

Introduction & Chemical Context

Secolongifolenediol is a bicyclic sesquiterpenoid diol often utilized as a chiral building block or identified as a metabolic oxidation product of longifolene. Unlike its parent hydrocarbon (longifolene), the presence of two hydroxyl groups significantly alters its polarity and solubility profile.

Critical Physicochemical Attributes:

  • Molecular Formula: C₁₅H₂₈O₂

  • Molecular Weight: ~240.38 g/mol

  • Physical State: Typically a white crystalline solid or viscous semi-solid (depending on purity/polymorph).

  • Solubility Profile: Soluble in lower alcohols (Methanol, Ethanol), Acetonitrile, and Ethyl Acetate. Poorly soluble in water.[1]

  • Stability Concerns: Susceptible to acid-catalyzed rearrangement and oxidation at the hydroxyl sites.

Material Characterization & Pre-requisites

Before preparing the solution, the primary reference material (neat standard) must be characterized to establish the Purity Factor (


) .
Calculation of Purity Factor

Do not assume 100% purity. The Certificate of Analysis (CoA) provided by the synthesis team or vendor must be corrected for water content (Karl Fischer) and residual solvents (GC-Headspace).



  • 
     : Chromatographic purity (e.g., 0.995).
    
  • 
     : Water content determined by KF titration.
    
Solvent Selection Matrix

Select the solvent based on the intended downstream application.

ApplicationRecommended SolventRationale
RP-HPLC / LC-MS Methanol (LC-MS Grade) Excellent solubility; prevents esterification; compatible with aqueous mobile phases.
GC-FID / GC-MS Ethyl Acetate or DCM High volatility; no derivatization interference; good solubility for terpenes.
Long-term Stock Acetonitrile Chemically inert; lower evaporation rate than MeOH; bacteriostatic.

Protocol: Preparation of Primary Stock Standard (1.0 mg/mL)

Objective: Prepare 50.0 mL of a 1.0 mg/mL Secolongifolenediol stock solution in Methanol.

Equipment
  • Analytical Balance (Readability: 0.01 mg or better).

  • Class A Volumetric Flask (50 mL, Amber glass).

  • Ultrasonic Bath (Temperature controlled).

  • PTFE Syringe Filters (0.22 µm).

Step-by-Step Procedure
  • Equilibration: Allow the Secolongifolenediol neat standard to equilibrate to room temperature (20–25°C) for 30 minutes in a desiccator to prevent condensation.

  • Weighing (Difference Method):

    • Place a clean weighing boat on the balance and tare.

    • Weigh approx.[2][3] 50.0 mg of Secolongifolenediol. Record exact weight (

      
      ).
      
    • Expert Insight: If the substance is viscous, weigh directly into the volumetric flask to avoid transfer losses, but use an anti-static gun to neutralize the glass charge.

  • Dissolution:

    • Add approximately 30 mL of Methanol to the flask.

    • Swirl manually to wet the solid.

    • Sonicate for 5–10 minutes. Caution: Monitor temperature.[2][4] If the bath warms up, the solvent expands, leading to concentration errors.

  • Temperature Equilibration: Allow the flask to return to exactly 20°C (or calibration temp).

  • Dilution to Volume:

    • Add Methanol dropwise until the meniscus bottom touches the calibration line.

    • Stopper and invert 20 times to ensure homogeneity.

Concentration Calculation

Calculate the true concentration (


) accounting for purity:


Visualization: Workflow & Logic

Preparation Workflow

The following diagram illustrates the critical path for standard preparation, highlighting decision points for stability.

G Start Start: Neat Standard CheckCoA Check CoA: Water Content & Purity Start->CheckCoA CalcPf Calculate Purity Factor (Pf) CheckCoA->CalcPf Weigh Gravimetric Weighing (± 0.01 mg) CalcPf->Weigh Solvent Add Solvent (60% Vol) (MeOH or ACN) Weigh->Solvent Sonicate Sonicate & Dissolve (Temp Control < 25°C) Solvent->Sonicate Equilibrate Equilibrate to 20°C Sonicate->Equilibrate Critical Step Fill Dilute to Volume (QS) Equilibrate->Fill Store Aliquot & Store (-20°C, Amber Vial) Fill->Store

Figure 1: Critical path workflow for the preparation of Secolongifolenediol standards. Note the temperature equilibration step to prevent volumetric errors.

Stability & Degradation Logic

Secolongifolenediol contains hydroxyl groups susceptible to oxidation.

Stability Seco Secolongifolenediol (Diol) Rearrange Wagner-Meerwein Rearrangement Seco->Rearrange Catalyzed by H+ Ketone Oxidation to Secolongifolen-ketone Seco->Ketone Slow Oxidation Acid Acidic Environment Acid->Rearrange Light UV Light / Oxygen Light->Ketone

Figure 2: Degradation pathways. Avoid acidic solvents and headspace oxygen to maintain standard integrity.

Validation & Quality Control

Before using the standard for critical assays, validate the solution using the "Check Standard" approach.

Linearity Verification (HPLC-UV/RI or GC-FID)

Prepare serial dilutions (e.g., 100, 50, 25, 12.5 µg/mL).

  • Acceptance Criteria:

    
    .
    
  • Response Factor (RF): The RSD of the RF across levels should be < 2.0%.

Homogeneity Check

Inject the stock solution (


) immediately after preparation.
  • Acceptance Criteria: Injection precision RSD < 1.0%.

Stability Study

Store an aliquot at room temperature (RT) and one at 4°C. Analyze at T=0, T=24h, and T=48h.

  • Pass: Recovery within 98.0% – 102.0% of T=0 value.

  • Fail: Appearance of new peaks (likely ketones or rearrangement products).

Storage and Handling

  • Container: Amber Class A glass vials with PTFE-lined caps (to prevent plasticizer leaching).

  • Temperature: Store stock solutions at -20°C . Working standards (diluted) are stable at 4°C for up to 1 week.

  • Headspace: Flush vials with Nitrogen (

    
    ) gas before sealing to minimize oxidative degradation of the diol moiety.
    

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Corey, E. J., et al. (1964). Total Synthesis of Longifolene.[5][6] Journal of the American Chemical Society, 86(3), 478–485. (Provides context on the oxidative stability of the longifolene skeleton). Link

  • United States Pharmacopeia (USP).General Chapter <1225> Validation of Compendial Procedures.
  • Sigma-Aldrich. (2020). Complete Workflow for Comprehensive Cannabis Terpenes Analysis. (Relevant for terpene/diol solubility and handling). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Secolongifolenediol Aqueous Stability

[1] Introduction Welcome to the Technical Support Center. This guide addresses the stability profile of Secolongifolenediol (CAS: 53587-37-4), a bicyclic sesquiterpene diol derived from the acid-catalyzed rearrangement o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of Secolongifolenediol (CAS: 53587-37-4), a bicyclic sesquiterpene diol derived from the acid-catalyzed rearrangement or oxidative cleavage of longifolene.

As a researcher working with this compound, you are likely facing a core paradox: Secolongifolenediol is chemically robust in isolation but physically unstable in aqueous media. Its lipophilic terpene skeleton drives rapid precipitation in water, while its hydroxyl groups introduce specific susceptibilities to pH-dependent rearrangement and oxidation.

This guide provides troubleshooting workflows to distinguish between chemical degradation (bond breaking) and physical instability (precipitation/aggregation).

Part 1: Solubility & Formulation Troubleshooting

The Issue: Users frequently report "loss of signal" in bioassays. 90% of these cases are due to precipitation, not chemical degradation.

Q: Why does my compound disappear from solution within minutes of dilution?

A: Secolongifolenediol has a high LogP (estimated >3.5). When you dilute a concentrated stock (typically in DMSO or Ethanol) into an aqueous buffer, you trigger a "solubility shock." The compound forms micro-aggregates that are invisible to the naked eye but are removed by filtration or stick to plasticware.

Troubleshooting Protocol: The "Crash-Out" Test Perform this before assuming chemical instability.

  • Prepare Stock: 10 mM in DMSO.

  • Dilute: Spike into PBS (pH 7.4) to reach 100 µM.

  • Incubate: 30 minutes at RT.

  • Centrifuge: Spin at 15,000 x g for 10 minutes.

  • Analyze: Measure the supernatant via HPLC.

    • Result A (<5% loss): Compound is soluble.[1][2][3][4]

    • Result B (>20% loss): Compound precipitated.

Recommended Solubilization Matrix

Target ConcentrationRecommended Co-solventAdditive for Stability
< 10 µM 0.1% DMSONone usually required
10 - 100 µM 1% DMSO or Ethanol0.05% Tween-20 or Cyclodextrin (HP-β-CD)
> 100 µM Not Recommended in pure waterRequires Liposomal or Micellar formulation

Part 2: Chemical Stability (pH & Oxidation)

The Issue: New peaks appear on the chromatogram after 24 hours.

Q: Is Secolongifolenediol sensitive to pH?

A: Yes, specifically to acidic environments . While the "seco" structure relieves some of the ring strain found in parent longifolene, the proximity of the hydroxyl groups to the terpene backbone allows for acid-catalyzed dehydration and rearrangement .

  • Acidic (pH < 4): High Risk. Protonation of a hydroxyl group can lead to water loss (dehydration) and subsequent carbocation rearrangements (Wagner-Meerwein shifts), reverting to tricyclic isomers or forming alkenes.

  • Neutral (pH 7): Stable.

  • Basic (pH > 9): Moderate Risk. Potential for reversible deprotonation, but generally more stable than in acid.

Q: Do I need to protect it from light or air?

A: Air (Oxygen): Yes. As a diol, the compound is susceptible to slow oxidation to secolongifolene-dialdehyde or lactones, especially if trace metal ions are present in the buffer.

  • Mitigation: Degas buffers and add 0.1 mM EDTA to chelate metals.

Part 3: Analytical Troubleshooting (HPLC/LC-MS)

The Issue: Peak tailing or "ghost" peaks during analysis.

Q: My HPLC peak is splitting. Is this degradation?

A: Not necessarily.

  • Atropisomerism/Conformers: The flexible "seco" chain can adopt multiple conformations that separate slightly on high-resolution columns (e.g., C18).

  • Injection Solvent Effects: Injecting a 100% DMSO stock onto a high-aqueous mobile phase can cause peak distortion.

    • Fix: Dilute your sample 1:1 with the mobile phase before injection.

Part 4: Visualizing the Stability Workflow

The following diagram outlines the logical decision tree for diagnosing stability issues.

StabilityWorkflow Start Issue: Low Recovery / Signal Loss CheckSolubility Step 1: Centrifugation Test (Spin 15k x g, measure supernatant) Start->CheckSolubility IsPrecipitating Is concentration < 80% of theoretical? CheckSolubility->IsPrecipitating PhysicalIssue Diagnosis: Physical Instability (Precipitation) IsPrecipitating->PhysicalIssue Yes ChemicalCheck Step 2: Chemical Screen (LC-MS for new peaks) IsPrecipitating->ChemicalCheck No Reformulate Action: Add 0.1% Tween-20 or Increase DMSO PhysicalIssue->Reformulate NewPeaks Are new peaks present? ChemicalCheck->NewPeaks ChemDegradation Diagnosis: Chemical Degradation NewPeaks->ChemDegradation Yes Stable Diagnosis: Compound is Stable (Check binding/adsorption) NewPeaks->Stable No IdentifyMass Action: Check Mass Shift ChemDegradation->IdentifyMass Dehydration Mass -18 Da: Acid-Catalyzed Dehydration IdentifyMass->Dehydration Oxidation Mass +16 Da / -2 Da: Oxidation to Ketone/Aldehyde IdentifyMass->Oxidation

Caption: Diagnostic workflow for differentiating between physical precipitation and chemical degradation of secolongifolenediol.

Part 5: Experimental Protocols

Protocol A: Accelerated Stability Stress Test

Use this to validate your formulation before starting long-term studies.

  • Preparation: Prepare 100 µM Secolongifolenediol in three buffers:

    • pH 4.0 (Acetate)

    • pH 7.4 (Phosphate)

    • pH 9.0 (Borate)

  • Incubation: Incubate at 40°C for 48 hours.

  • Sampling: Take aliquots at T=0, 6h, 24h, 48h.

  • Analysis:

    • Dilute 1:1 with Acetonitrile (to dissolve any precipitate).

    • Analyze via HPLC-UV (210 nm) or LC-MS.

  • Criteria:

    • Stable: >95% recovery, no new peaks >1%.

    • Labile: <90% recovery, growth of degradation peaks.

Protocol B: Preventing Wall Adsorption

Terpenes are "sticky." They adsorb to polypropylene (PP) and polystyrene (PS).

  • Rule: Always use Glass or Low-Binding plasticware.

  • Verification: If you observe signal loss without new peaks or visible precipitate, wash the empty tube with 100% Methanol and inject the wash. If the compound appears, it was adsorbed to the wall.

References

  • Dev, S. (1981). Aspects of Longifolene Chemistry: An Example of Another Facet of Natural Products Chemistry. Accounts of Chemical Research. (Contextual grounding on longifolene rearrangements).

  • PubChem . (2025).[1] Compound Summary: Longifolene Derivatives. National Library of Medicine. Retrieved October 24, 2025, from [Link]

Sources

Optimization

Technical Support Center: Bioprocess Optimization for Secolongifolene Diol Production

Topic: Optimizing Bioreactor Conditions for Secolongifolene Diol Production via Microbial Transformation Primary Biocatalyst: Aspergillus niger (Industrial Standard) or Wolfiporia extensa Target Audience: Bioprocess Engi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Bioreactor Conditions for Secolongifolene Diol Production via Microbial Transformation Primary Biocatalyst: Aspergillus niger (Industrial Standard) or Wolfiporia extensa Target Audience: Bioprocess Engineers, Natural Product Chemists, R&D Scientists[1]

Introduction: The Technical Challenge

Secolongifolene diol is a high-value sesquiterpenoid derivative obtained through the microbial oxidation and ring-cleavage (seco-) of longifolene.[1] This transformation is typically mediated by filamentous fungi, most notably Aspergillus niger or Wolfiporia extensa, which utilize cytochrome P450 monooxygenases to introduce hydroxyl groups and cleave the tricyclic skeleton.

The core challenge in this bioprocess is the hydrophobic nature of longifolene (substrate) combined with the shear sensitivity of fungal mycelia .[1] This guide addresses the critical control points (CCPs) required to maximize titer and yield while minimizing substrate toxicity and by-product formation.

Phase 1: Inoculum & Biocatalyst Preparation[1]

Q: My fermentation lag phase is inconsistent. How do I standardize the inoculum?

A: Inconsistency in the lag phase usually stems from variability in spore viability or inoculum density.[1] For Aspergillus niger, you must transition from a "spore count" metric to a "vegetative biomass" metric before bioreactor inoculation.[1]

Protocol: Standardized Pre-Culture

  • Spore Harvesting: Harvest spores from 7-day-old PDA (Potato Dextrose Agar) slants using 0.1% Tween 80 to ensure dispersion.[1]

  • Density Check: Adjust spore suspension to

    
     spores/mL using a hemocytometer.
    
  • Germination Stage: Inoculate 10% (v/v) of this suspension into a seed medium (e.g., Potato Dextrose Broth or Czapek Dox) and incubate for 24 hours at 28°C, 150 rpm.

  • Microscopic Validation: Ensure >90% germination (hyphal tips visible) before transferring to the bioreactor.

Troubleshooting Table: Inoculum Issues

SymptomProbable CauseCorrective Action
Pellet formation (>5mm) Agitation too low; pH too lowIncrease seed flask rpm; adjust initial pH to 6.[1]0.
Clumped mycelia Lack of surfactantAdd 0.05% Tween 80 to the seed medium.[1]
Slow growth Spore dormancyHeat shock spores at 50°C for 30 mins prior to inoculation.[1]

Phase 2: Bioreactor Setup & Optimization

Q: Longifolene is immiscible in water.[1] How do I introduce it without killing the fungus?

A: Direct addition of neat longifolene causes phase toxicity, stripping the fungal cell wall and inhibiting respiration. You must use a Dispersed Feed Strategy .[1]

Protocol: Substrate Emulsification Do not add pure longifolene.[1] Prepare a 10x stock emulsion:

  • Mix Longifolene (10% v/v) with Tween 80 (2% v/v) and sterile water.[1]

  • Sonicate for 10 minutes to create stable micelles.

  • Feeding Strategy: Add this emulsion in pulses (fed-batch) starting at hour 24 (post-growth phase). Maintain a substrate concentration below 0.5 g/L in the reactor at any given time.[1]

Q: What are the optimal physicochemical parameters for the bioreactor?

A: The conversion of longifolene to secolongifolene diol is an oxidative process dependent on P450 enzymes, which require high dissolved oxygen (DO).[1]

Operational Setpoints (Stirred Tank Reactor)

ParameterSetpointScientific Rationale
Temperature 28°C ± 0.5°COptimal for A. niger enzymatic activity; >30°C increases maintenance energy.[1]
pH 5.5 (Controlled)Fungi acidify the medium.[1] Maintain >5.0 using 2M NaOH to prevent acid stress.[1]
Dissolved Oxygen (DO) >30% SaturationP450 monooxygenases use molecular oxygen.[1] <20% DO shifts metabolism to ethanol/organic acids.[1]
Agitation 200–400 rpmBalance between

(oxygen transfer) and shear stress (mycelial damage).[1]
Aeration 1.0 vvmEnsures adequate oxygen supply and

stripping.[1]

Phase 3: Process Monitoring & Troubleshooting

Q: My yield is low (<10%), but the biomass looks healthy. What is happening?

A: This "healthy biomass, low product" phenotype typically indicates Substrate Mass Transfer Limitation .[1] The fungus cannot access the hydrophobic longifolene trapped in large oil droplets.[1]

Diagnostic Workflow:

  • Check Emulsification: View a broth sample under a microscope.[1] If you see large oil droplets (>20 µm) separate from hyphae, your mixing is insufficient.[1]

  • Check Induction: P450 enzymes often require induction.[1] Ensure a low level of terpene is present early (Hour 12) to trigger gene expression.[1]

Q: The broth has turned dark black/brown. Is the product degraded?

A: Darkening usually indicates Melanin production , a stress response in A. niger.[1] This is often caused by:

  • Oxidative Stress: DO is too high (>80%) or radical formation is unchecked.[1]

  • Carbon Starvation: The fungus has exhausted the glucose co-substrate.[1]

Solution:

  • Verify glucose levels (maintain >5 g/L).[1]

  • Add an antioxidant (e.g., Ascorbic acid at 1 mM) if oxidative stress is suspected.[1]

  • Note: Melanin complicates downstream purification but does not necessarily degrade the diol.[1]

Visualizing the Workflow

Figure 1: Bioprocess Logic & Troubleshooting Flow

BioprocessLogic Start Inoculation (A. niger) GrowthPhase Growth Phase (0-24h) Glucose Consumption Start->GrowthPhase SubstrateAdd Substrate Addition (24h) Longifolene Emulsion GrowthPhase->SubstrateAdd Biotransformation Biotransformation Phase (24-120h) SubstrateAdd->Biotransformation CheckDO Check DO Levels Biotransformation->CheckDO Low Yield? CheckToxicity Check Toxicity (Hyphal Lysis?) Biotransformation->CheckToxicity Biomass Loss? Harvest Harvest & Extraction (Ethyl Acetate) Biotransformation->Harvest Max Titer Reached CheckDO->Biotransformation DO > 30% (OK) AdjustAeration Increase RPM/VVM CheckDO->AdjustAeration DO < 20% ReduceFeed Pause Feed / Dilute CheckToxicity->ReduceFeed Yes (Toxic)

Caption: Decision matrix for secolongifolene diol production, highlighting critical checkpoints for Dissolved Oxygen (DO) and substrate toxicity.

Phase 4: Downstream Processing

Q: I have a stable emulsion in the harvest tank. How do I separate the product?

A: The surfactants (Tween 80) and fungal proteins create stable emulsions during solvent extraction.[1]

Protocol: Breaking the Emulsion

  • Filter Biomass: Remove mycelia before solvent extraction using a cheesecloth or Buchner funnel.[1] The product is extracellular/secreted.[1][2]

  • Acidification: Lower pH to 3.0 using HCl to protonate organic acids and disrupt surfactant shells.[1]

  • Salting Out: Add NaCl (saturation) to the broth.

  • Extraction: Use Ethyl Acetate (1:1 v/v).[1] Centrifuge at 5000 rpm for 15 mins to separate phases.

References

  • Choudhary, M. I., et al. (2006).[1][3] "Fungal transformation of cedrol and longifolene."[3][4] Helvetica Chimica Acta.[1] Link[1]

  • Demyttenaere, J. C. R., et al. (2001).[1][5] "Biotransformation of terpenes by fungi: Study of the pathways involved." Journal of Molecular Catalysis B: Enzymatic. Link

  • Kiran, I., et al. (2019).[1] "Microbial transformation of β-caryophyllene and longifolene by Wolfiporia extensa." Biocatalysis and Biotransformation. Link[1]

  • Parshikov, I. A., & Sutherland, J. B. (2014).[1] "Microbial transformations of sesquiterpenoids." Journal of Industrial Microbiology & Biotechnology. Link

  • Gao, H., et al. (2011).[1] "Production of diols from renewable biomass: metabolic engineering." Bioresources and Bioprocessing. Link

Sources

Reference Data & Comparative Studies

Validation

Lack of Scientific Data Precludes Comparative Analysis of Secolongifolenediol and Standard Anti-inflammatory Agents

Despite a comprehensive investigation into the scientific literature, no publicly available data on the anti-inflammatory properties or any biological activity of "secolongifolenediol" could be identified. Consequently,...

Author: BenchChem Technical Support Team. Date: February 2026

Despite a comprehensive investigation into the scientific literature, no publicly available data on the anti-inflammatory properties or any biological activity of "secolongifolenediol" could be identified. Consequently, a direct, data-driven comparison of secolongifolenediol with standard anti-inflammatory agents is not possible at this time.

This guide was intended to provide researchers, scientists, and drug development professionals with a detailed comparative analysis of the novel compound secolongifolenediol against established anti-inflammatory drugs. However, the foundational requirement for such a guide—verifiable, peer-reviewed experimental data on the compound of interest—is absent from the current body of scientific knowledge.

The Search for Secolongifolenediol

An extensive search of scientific databases and academic journals was conducted to gather information on secolongifolenediol. The search strategy included a wide range of keywords and phrases such as:

  • "secolongifolenediol anti-inflammatory activity"

  • "secolongifolenediol mechanism of action"

  • "in vitro studies of secolongifolenediol"

  • "in vivo anti-inflammatory models of secolongifolenediol"

  • "secolongifolenediol and cytokine inhibition"

  • "secolongifolenediol and NF-κB pathway"

  • "secolongifolenediol and COX-2 inhibition"

  • "source of secolongifolenediol"

  • "synthesis of secolongifolenediol"

These queries, and numerous variations, did not yield any relevant results. This suggests that "secolongifolenediol" is either a very novel compound with no published research, a proprietary compound with no public data, or potentially an incorrect nomenclature.

Insights from Related Compounds: Longifolene and Seco-Sesquiterpenoids

From a chemical nomenclature perspective, "secolongifolenediol" can be inferred to be a sesquiterpenoid derivative of longifolene. The prefix "seco" indicates a broken ring structure, and the suffix "diol" signifies the presence of two hydroxyl groups.

While no information exists for secolongifolenediol, some research has been conducted on its parent compound, longifolene , and other related seco-sesquiterpenoids.

Longifolene , a common sesquiterpene found in pine resins, has demonstrated anti-inflammatory effects. A study reported that longifolene could reduce the levels of interleukin-4 (IL-4), IL-13, and β-hexosaminidase in a leukemia cell line, with an efficacy comparable to the corticosteroid dexamethasone[1].

Additionally, a new seco-longifolene sesquiterpenoid , named bipolenin F, was isolated from the endophytic fungus Bipolaris eleusines. However, this compound was evaluated for its cytotoxic activity against human cancer cell lines and was found to be inactive, with no reported anti-inflammatory assessment[2].

Other classes of seco-sesquiterpenoids, such as seco-eudesmane and seco-guaiane derivatives, have been investigated for their anti-inflammatory potential. For instance, certain 1,10-seco-eudesmane sesquiterpenoids have been identified as anti-neuroinflammatory agents that act by suppressing the TLR4/NF-κB/MAPK signaling pathways[3]. Similarly, some guaiane-type sesquiterpenoids have shown anti-inflammatory activity by inhibiting nitric oxide production in LPS-stimulated macrophages[4][5][6].

It is critical to underscore that the biological activities of these related compounds cannot be directly attributed to the uncharacterized "secolongifolenediol." The specific structure, including the position of the cleaved ring and the hydroxyl groups, would significantly influence its pharmacological properties.

Standard Anti-inflammatory Agents: Mechanisms of Action

For the purpose of context, had data on secolongifolenediol been available, it would have been compared against well-characterized standard anti-inflammatory agents such as dexamethasone (a glucocorticoid) and indomethacin (a non-steroidal anti-inflammatory drug - NSAID).

Dexamethasone exerts its potent anti-inflammatory effects primarily by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and enzymes.

Indomethacin , like other NSAIDs, functions by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Conclusion

Without any available scientific data on the biological effects of secolongifolenediol, a comparative analysis against standard anti-inflammatory agents cannot be conducted. The creation of a comprehensive and scientifically rigorous guide, as initially intended, is contingent upon the future publication of research detailing the in vitro and in vivo anti-inflammatory properties and mechanism of action of this compound. The scientific community awaits such studies to determine if secolongifolenediol holds any therapeutic promise.

References

  • Sesquiterpenoids and Their Anti-Inflammatory Activity: Evaluation of Ainsliaea yunnanensis.MDPI. (2019-05-01).
  • Synthesis and antioxidative/anti-inflammatory activity of novel fullerene–polyamine conjugates.
  • Anti-inflammatory potential of some eudesmanolide and guaianolide sesquiterpenes.PubMed. (2023-11-14).
  • Longifolene – Knowledge and References.Taylor & Francis.
  • Longifolene.Wikipedia.
  • Seco-sativene and Seco-longifolene Sesquiterpenoids from Cultures of Endophytic Fungus Bipolaris eleusines.PMC - PubMed Central.
  • Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones.PMC. (2022-02-08).
  • Anti-inflammatory sesquiterpenoids
  • Secondary Metabolites with Anti-Inflammatory from the Roots of Cimicifuga taiwanensis.MDPI.
  • 1,10-Seco-Eudesmane sesquiterpenoids as a new type of anti-neuroinflammatory agents by suppressing TLR4/NF-κB/MAPK p
  • Investigation of Active Anti-Inflammatory Constituents of Essential Oil from Pinus koraiensis (Sieb. et Zucc.)
  • Guaiane-type sesquiterpenoids from Cinnamomum migao H. W. Li: And their anti-inflammatory activities.
  • Discovery of 9,11-Seco-Cholesterol Deriv
  • Structurally Diverse New Eudesmane Sesquiterpenoids with Anti-inflammatory Activity from the Fruits of Alpinia oxyphylla.
  • Anti-inflammatory guaiane-type sesquiterpenes from the fruits of Pittosporum undul
  • (PDF) Seco-sativene and Seco-longifolene Sesquiterpenoids from Cultures of Endophytic Fungus Bipolaris eleusines.
  • New Guaiane-Type Sesquiterpenoids Biscogniauxiaols A–G with Anti-Fungal and Anti-Inflammatory Activities from the Endophytic Fungus Biscogniauxia Petrensis.MDPI. (2023-03-23).
  • Structurally diverse new eudesmane sesquiterpenoids with anti-inflammatory activity from the fruits of Alpinia oxyphylla.PubMed.
  • Sesquiterpenes from Essential Oils and Anti-Inflammatory Activity.
  • Anti-inflammatory Eudesmane Sesquiterpenoids from Artemisia hedinii.
  • Total Synthesis of Nine Longiborneol Sesquiterpenoids using a Functionalized Camphor Str
  • Guaiane-type sesquiterpenoids from Cinnamomum migao H. W.
  • Antifungal activity of longifolene and its autoxidation products.

Sources

Comparative

Comparative Guide: Secolongifolenediol Optical Rotation &amp; Stereochemistry

This guide provides a technical comparative analysis of Secolongifolenediol optical rotation values, focusing on the stereochemical inversion observed from its parent compound, (+)-Longifolene. It is designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of Secolongifolenediol optical rotation values, focusing on the stereochemical inversion observed from its parent compound, (+)-Longifolene. It is designed for researchers in natural product synthesis and structural elucidation.

Executive Summary: The Stereochemical Shift

Secolongifolenediol (CAS 53587-37-4) is a bicyclic sesquiterpenoid diol derived from the tricyclic parent (+)-Longifolene .[1] The critical stereochemical feature of this compound is the inversion of the optical rotation sign relative to its parent. While natural longifolene is strongly dextrorotatory (


), the ring-opened diol derivative is levorotatory (

).[1]

This sign reversal is a diagnostic marker used to monitor the progress of the "seco" (ring-opening) reaction or biotransformation processes involving Aspergillus species.

Quick Reference Data Table
CompoundStructure TypeOptical Rotation SignLit. Specific Rotation

Key Reference
(+)-Longifolene Tricyclic [5.4.0.0](+) Dextrorotatory

(pure liquid)
Dev, S. et al.[1]
(-)-Secolongifolenediol Bicyclo [4.2.1](-) Levorotatory Negative (Value varies by solvent)Yadav, J.S. et al.[1]
Longifolol Tricyclic Alcohol(+) Dextrorotatory

(approx)
Dev, S.

Technical Analysis of Optical Rotation Values

Literature Consensus

The authoritative synthesis of the levorotatory isomer was established by Yadav, Chawla, and Dev (1983) . Their work, titled "Synthesis of (-)-secolongifolenediol", confirms that the cleavage of the homoallylic alcohol system in longifolene derivatives yields the (-)-isomer.[1]

  • Synthetic Standard: The synthetic product derived from (+)-longifolene via oxidative cleavage is (-)-secolongifolenediol .[1]

  • Natural Isomer: Biotransformation studies (e.g., fungal metabolism by Aspergillus or Helminthosporium) typically yield the same stereochemical outcome, producing the (-)-diol.

Structural Causality of Rotation Change

The shift from


 to 

is not merely an atomic substitution but a skeletal rearrangement .
  • Parent Geometry: Longifolene possesses a rigid tricyclic bridge system (tricyclo[5.4.0.0

    
    ]undecane). The chirality is dominated by the compact, caged structure.
    
  • "Seco" Transformation: The cleavage of the C-C bond (often the C3-C4 bond in the longifolene numbering) destroys the tricyclic cage, resulting in a more flexible bicyclo[4.2.1]nonane skeleton.

  • Optical Consequence: This relaxation of the ring strain and the introduction of primary hydroxyl groups significantly alters the electronic environment and the polarizability of the molecule, resulting in a net negative specific rotation.

Synthesis & Biotransformation Pathway[1]

The following diagram illustrates the structural lineage and the critical "seco" step that defines the stereochemical shift.

G cluster_legend Legend Longifolene (+)-Longifolene [α]D = +42.73° (Tricyclic Parent) Intermed Homoallylic Alcohol Intermediate Longifolene->Intermed Oxidation/Hydroxylation SecoDiol (-)-Secolongifolenediol [α]D = Negative (-) (Bicyclic Product) Intermed->SecoDiol Heterolytic Cleavage (Ring Opening) key Blue: Dextrorotatory (+) Green: Levorotatory (-) Red Arrow: Chirality Inversion Step

Figure 1: Stereochemical pathway from (+)-Longifolene to (-)-Secolongifolenediol, highlighting the ring-opening step responsible for the optical rotation inversion.[1]

Experimental Protocol: Validating Optical Rotation

To reproduce literature values or validate a synthesized batch, follow this self-validating polarimetry protocol.

Sample Preparation
  • Solvent Choice: Chloroform (

    
    ) or Ethanol (
    
    
    
    ) are standard.
    • Note: Hydrogen bonding in ethanol can shift the observed rotation compared to non-polar chloroform. Report the solvent explicitly.

  • Concentration: Prepare a standard concentration of

    
     (1  g/100  mL). For scarce natural products, 
    
    
    
    to
    
    
    is acceptable but reduces signal-to-noise ratio.[1]
Measurement Workflow
  • Zeroing: Fill the polarimeter cell (1 dm path length) with pure solvent. Null the instrument at

    
     nm (Sodium D-line) and 
    
    
    
    .[1]
  • Sample Loading: Rinse the cell with the sample solution twice before filling to avoid dilution errors.

  • Observation: Record the observed rotation

    
    .
    
  • Calculation:

    
    
    
    • Where

      
       is path length in dm (usually 1.[2]0) and 
      
      
      
      is concentration in g/mL.
  • Validation: If

    
     is positive, check for:
    
    • Contamination with unreacted (+)-longifolene.[1]

    • Incorrect enantiomer starting material ((-)-longifolene exists but is rare).[1]

References

  • Yadav, J. S., Chawla, H. P. S., & Dev, S. (1983).[3] Heterolytic cleavage of homoallylic alcohols. Part VI. Synthesis of (-)-secolongifolenediol. Tetrahedron Letters / Journal of Chemical Research. (Primary source establishing the (-)-configuration).

  • Dev, S. (1981). The Chemistry of Longifolene and Its Derivatives. Progress in the Chemistry of Organic Natural Products. (Authoritative review on Longifolene stereochemistry).

  • Miyaoka, H., et al. (2001). Synthesis of the Optically Active Bicyclo[4.2.1]nonane Segment of Mediterraneols. Synlett. (Provides comparative rotation data for related bicyclo[4.2.1]nonane systems).

  • PubChem Database. Secolongifolenediol (CID 101168673).[4] (Structure and CAS verification).

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Secolongifolenediol: Ensuring Safety and Compliance

In the dynamic landscape of drug discovery and chemical research, the synthesis and evaluation of novel compounds are paramount. Secolongifolenediol, a unique diterpenoid, represents such a frontier.

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and chemical research, the synthesis and evaluation of novel compounds are paramount. Secolongifolenediol, a unique diterpenoid, represents such a frontier. However, beyond its synthesis and application, its responsible management, particularly disposal, is a critical aspect of the research lifecycle that safeguards both researcher and environmental health. This guide provides a comprehensive, step-by-step framework for the proper disposal of secolongifolenediol, grounded in established principles of laboratory safety and chemical waste management. Due to the absence of specific disposal data for this compound, this protocol is built upon the precautionary principle, treating the substance as hazardous until proven otherwise.

Hazard Assessment and Characterization: The "Know Your Waste" Principle
  • Chemical Class: Secolongifolenediol is a diterpenoid alcohol. Alcohols, as a class, are often flammable, and many terpenes can be skin and eye irritants or sensitizers.[1][2] For instance, related compounds like longifolene are noted to be skin sensitizers and very toxic to aquatic life.[3]

  • Physical State: Secolongifolenediol is typically a solid or oil. This influences the choice of waste container and spill response materials.

  • Safety Data Sheet (SDS): The first and most critical step is to consult the Safety Data Sheet provided by the supplier. If an SDS is not available, request one. In the absence of a detailed SDS, the compound must be handled as a hazardous substance of unknown toxicity.

Table 1: Inferred Hazard Profile of Secolongifolenediol

PropertyInferred HazardRationale
Flammability Potentially flammable, especially if dissolved in a flammable solvent.Belongs to the alcohol chemical class. Products with over 10% alcohol are often considered ignitable.[4]
Toxicity Unknown. Assume moderate to high toxicity via ingestion, inhalation, and skin contact.Prudent practice for novel research chemicals. Related terpenes can cause lung damage if swallowed.[2]
Irritation/Corrosion Potential skin and eye irritant.[1]Common characteristic of complex organic molecules and alcohols.
Environmental Hazard Potentially toxic to aquatic life.[3]Many terpenes exhibit environmental toxicity. Release to the environment should be avoided.[3]
Personal Protective Equipment (PPE): Your First Line of Defense

When handling secolongifolenediol for disposal, a robust selection of PPE is non-negotiable. The choice of PPE is dictated by the precautionary principle, assuming the highest level of risk in the absence of complete data.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's compatibility chart for the specific solvents being used.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield should be used if there is a significant risk of splashing.

  • Skin and Body Protection: A lab coat is essential. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: If handling the compound as a powder or creating aerosols, a respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) office for guidance on respirator selection.

Segregation and Collection: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety.[5] Mixing incompatible chemicals can lead to violent reactions, fires, or the generation of toxic gases.

Step-by-Step Waste Collection Protocol:

  • Select the Correct Waste Container:

    • Solid Waste: For pure secolongifolenediol or materials contaminated with it (e.g., weighing paper, contaminated gloves, silica gel), use a designated, sealable, and clearly labeled solid hazardous waste container.

    • Liquid Waste: For solutions of secolongifolenediol, use a sealable, chemically compatible (e.g., glass or polyethylene) liquid waste container. If the solvent is halogenated (e.g., dichloromethane), use a designated "Halogenated Organic Waste" container. If the solvent is non-halogenated (e.g., hexanes, ethyl acetate, methanol), use a "Non-Halogenated Organic Waste" container.

  • Label the Container: As soon as you begin adding waste, affix a hazardous waste label. This label must include:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents (e.g., "Secolongifolenediol in Methanol")

    • The approximate percentages of each component

    • The relevant hazard characteristics (e.g., "Ignitable," "Toxic")

    • The date accumulation started

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[6] This prevents the release of vapors and reduces the risk of spills.

  • Use Secondary Containment: All liquid hazardous waste containers must be stored in a secondary container (such as a spill tray) that can hold the entire volume of the largest container.[5][6]

Diagram: Decision Workflow for Secolongifolenediol Waste Segregation

WasteSegregation Start Waste Generated (Secolongifolenediol) IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Hazardous Waste Container IsSolid->SolidWaste Solid IsHalogenated Is the solvent halogenated? IsSolid->IsHalogenated Liquid Label Label Container with Full Chemical Names and Hazards SolidWaste->Label HalogenatedWaste Halogenated Liquid Waste Container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Non-Halogenated Liquid Waste Container IsHalogenated->NonHalogenatedWaste No HalogenatedWaste->Label NonHalogenatedWaste->Label Store Store in Secondary Containment in a Satellite Accumulation Area Label->Store

Caption: Waste segregation decision tree for secolongifolenediol.

Storage and Disposal: The Final Steps

The collected waste must be stored safely within the laboratory before being collected by trained EHS personnel or a licensed waste contractor.

  • Satellite Accumulation Areas (SAAs): Hazardous waste should be stored in a designated SAA within the lab.[4] This area must be under the control of the laboratory personnel and located at or near the point of generation.

  • Prohibited Disposal Methods:

    • Sewer Disposal: Under no circumstances should secolongifolenediol or its solutions be poured down the drain.[7][8] Organic chemicals can interfere with wastewater treatment processes and harm aquatic life. Many institutions prohibit any drain disposal of ethanol.[9]

    • Evaporation: Intentionally allowing volatile solvents from waste to evaporate in a fume hood is not a permissible disposal method.[10]

    • Regular Trash: Solid materials contaminated with secolongifolenediol must not be disposed of in the regular trash.[10]

  • Scheduling a Pickup: Once a waste container is full, or if it has been in storage for a specified period (often 6-12 months, check with your institution), arrange for its collection by your institution's EHS department or a certified hazardous waste disposal company.[10] These entities will ensure the waste is transported to an approved facility for final treatment, which for organic compounds like secolongifolenediol is typically high-temperature incineration.[11]

Spill Management: Preparing for the Unexpected

Accidents can happen, and a clear, concise spill response plan is essential.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Assess the Situation: Determine the extent of the spill and if there is an immediate fire or inhalation hazard. If the spill is large or you feel unsafe, evacuate the area and contact your institution's emergency number.

  • Contain the Spill: For small spills, use a chemical spill kit with appropriate absorbents.

    • Liquids: Cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Solids: Gently cover with a damp paper towel to avoid raising dust, then use a scoop or other tools to collect the material.

  • Collect the Residue: Carefully scoop the absorbed material and contaminated items into a designated hazardous waste container.

  • Clean the Area: Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your supervisor and EHS department, as required by your institution's policies.

By adhering to this comprehensive disposal framework, researchers can ensure that their work with novel compounds like secolongifolenediol is conducted with the highest standards of safety, ethics, and environmental responsibility. This commitment to prudent practice is the bedrock of trustworthy and authoritative scientific research.

References

  • monoethylene glycol Safety Data Sheet. (n.d.). Retrieved from Industrias Derivadas del Etileno S.A. de C.V.
  • Common Name: HEXYLENE GLYCOL HAZARD SUMMARY. (n.d.). New Jersey Department of Health and Senior Services. Retrieved from [Link]

  • How to Dispose of Old Alcohol (An In-Depth Guide). (2025, April 22). Waste Direct. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Luteolin | C15H10O6 | CID 5280445. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Workplace Exposure Limits - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Safety Data Sheet: (+)-Longifolene. (2020, April 22). Chemos GmbH&Co.KG. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Academies Press (US). Retrieved from [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. (n.d.). Vanderbilt University. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • How to Dispose of and Recycle Alcohol-Based Hand Sanitizer. (n.d.). US EPA. Retrieved from [Link]

  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University. Retrieved from [Link]

  • Phenol - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Ethanol Factsheet. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

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